molecular formula C11H9Cl2NO B13933743 2,4-Dichloro-7-methoxy-3-methylquinoline

2,4-Dichloro-7-methoxy-3-methylquinoline

Katalognummer: B13933743
Molekulargewicht: 242.10 g/mol
InChI-Schlüssel: NGFRWCWPSPTXOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2,4-Dichloro-7-methoxy-3-methylquinoline (CAS 2768873-18-1) is a high-purity, synthetic quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol, this compound serves as a versatile chemical building block for synthesizing more complex molecules . Its structure features reactive chlorine atoms at the 2 and 4 positions of the quinoline ring, which are amenable to nucleophilic substitution, allowing for the introduction of various amines, alkoxides, and other functional groups to create diverse chemical libraries . Quinoline derivatives are fundamentally important in drug discovery, and this compound is a key intermediate for developing substances with potential antimalarial and anticancer activities . The quinoline scaffold is a core structure in several established therapeutics; for instance, antimalarial agents like chloroquine act by forming complexes with heme in the parasite's digestive vacuole, while anticancer agents such as camptothecin derivatives inhibit topoisomerase enzymes . The specific substitution pattern of chlorine and methoxy groups on this quinoline derivative enhances its ability to interact with biological targets, such as enzymes and DNA, making it a valuable precursor for creating potential inhibitors of crucial pathways involved in cell proliferation and parasite survival . Researchers can leverage this compound to generate novel analogs for screening against a range of diseases, contributing to groundbreaking drug discovery efforts. Please be aware that this product is intended for Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use.

Eigenschaften

Molekularformel

C11H9Cl2NO

Molekulargewicht

242.10 g/mol

IUPAC-Name

2,4-dichloro-7-methoxy-3-methylquinoline

InChI

InChI=1S/C11H9Cl2NO/c1-6-10(12)8-4-3-7(15-2)5-9(8)14-11(6)13/h3-5H,1-2H3

InChI-Schlüssel

NGFRWCWPSPTXOC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C(C=C2)OC)N=C1Cl)Cl

Herkunft des Produkts

United States
Foundational & Exploratory

Pharmacological Potential and Synthetic Utility of 2,4-Dichloro-7-methoxy-3-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline ring is a privileged scaffold in medicinal chemistry, historically foundational to the development of antimalarial, antibacterial, and anticancer therapeutics. Among its functionalized analogs, 2,4-dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1) represents a highly versatile, multi-vector building block. This technical whitepaper explores the structural rationale, regioselective synthetic workflows, and broad-spectrum pharmacological potential of this specific scaffold, providing drug development professionals with actionable, self-validating methodologies for library generation.

Structural Rationale & Mechanistic Causality

The pharmacological and synthetic value of 2,4-dichloro-7-methoxy-3-methylquinoline lies in the precise electronic and steric interplay of its functional groups. Understanding these micro-environments is critical for rational drug design.

  • 7-Methoxy Group (Electronic Modulator): The methoxy group at the C-7 position acts as an electron-donating group via resonance, which stabilizes the quinoline core. Biologically, this moiety enhances lipophilicity, facilitating penetration through bacterial cell membranes and the lipid-rich environments of parasitic vacuoles. It is a critical pharmacophore in antimalarial agents and novel [1].

  • 3-Methyl Group (Steric Gatekeeper): Positioned between the two reactive chlorine centers, the 3-methyl group introduces significant steric hindrance. This physical barrier alters the transition state energy during nucleophilic attacks, allowing chemists to achieve high regioselectivity that would be otherwise difficult in unmethylated analogs.

  • 2,4-Dichloro Centers (Orthogonal Electrophiles): The C-2 and C-4 positions are highly electrophilic, but they react via different kinetic pathways. The C-2 chlorine is strongly activated by the adjacent electronegative nitrogen (the α -effect), making it the kinetically favored site for Nucleophilic Aromatic Substitution (SNAr) with soft nucleophiles (amines, thiols). Conversely, the C-4 chlorine is often reserved for subsequent (e.g., Suzuki-Miyaura) due to its favorable oxidative addition profile [2].

Regioselective Functionalization Workflow

To harness the pharmacological potential of this scaffold, researchers must employ orthogonal functionalization. The workflow below illustrates the divergent pathways used to synthesize targeted therapeutic agents.

G Scaffold 2,4-Dichloro-7-methoxy- 3-methylquinoline SNAr Nucleophilic Substitution (SNAr) at C-2 Scaffold->SNAr Amines/Thiols (Kinetic Control) CrossCoupling Pd-Catalyzed Coupling (Suzuki) at C-4 SNAr->CrossCoupling Boronic Acids (Pd(PPh3)4) Antimicrobial Antimicrobial Agents (e.g., Quipazines) SNAr->Antimicrobial Biofilm Inhibition Anticancer Anticancer Agents (Targeted Kinase Inhibitors) CrossCoupling->Anticancer Target Binding

Fig 1. Regioselective functionalization workflow for 2,4-dichloroquinoline scaffolds.

Pharmacological Applications and Efficacy Data

Derivatives synthesized from the 7-methoxyquinoline core have demonstrated remarkable efficacy across multiple therapeutic areas, particularly in overcoming antimicrobial resistance.

Recent studies highlight that novel 7-methoxyquinoline derivatives bearing sulfonamide moieties exhibit potent against urinary tract infection (UTI)-causing pathogens, including multidrug-resistant E. coli and P. aeruginosa [3]. The mechanism of action involves severe protein leakage and the creation of perforations in the bacterial cell membrane.

Quantitative Data Summary

The following table summarizes the pharmacological efficacy of representative 7-methoxyquinoline derivatives synthesized via similar halogenated precursors:

Compound ClassTarget Pathogen / Cell LineAssay TypeEfficacy (MIC / IC50)Primary Mechanism of Action
7-Methoxy-quipazines Helicobacter pylori (CagA+)MIC2–4 µg/mLBiofilm inhibition & auto-aggregation blockade
7-Methoxy-sulfonamides Escherichia coli (UTI strain)MIC7.8 µg/mLCell membrane perforation & protein leakage
7-Methoxy-sulfonamides Candida albicansMIC31.1 µg/mLAntifungal membrane disruption
4-Amino-7-methoxyquinolines Plasmodium falciparumIC50< 10 nMHemozoin biocrystallization inhibition
Mechanism of Action Visualization

MOA Derivative 7-Methoxyquinoline Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Lipophilic Penetration Biofilm EPS Matrix Disruption Derivative->Biofilm Auto-aggregation Blockade DNA DNA Intercalation / Gyrase Inhibition Membrane->DNA Intracellular Accumulation Death Pathogen Eradication Biofilm->Death Immune Sensitization DNA->Death Bactericidal Action

Fig 2. Multi-target antimicrobial mechanism of action for 7-methoxyquinoline derivatives.

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol details the regioselective amination of 2,4-dichloro-7-methoxy-3-methylquinoline at the C-2 position. This protocol is designed as a self-validating system , embedding analytical checkpoints to confirm success before proceeding to downstream cross-coupling.

Protocol: Regioselective SNAr Synthesis of 2-Amino-4-chloro-7-methoxy-3-methylquinoline

Step 1: Reaction Setup & Kinetic Control

  • Procedure: In an oven-dried 50 mL round-bottom flask, dissolve 2,4-dichloro-7-methoxy-3-methylquinoline (1.0 mmol) in 10 mL of anhydrous isopropanol. Add the desired nucleophilic amine (e.g., piperazine, 1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol).

  • Causality: Isopropanol is explicitly chosen because its boiling point (82°C) provides the exact thermal kinetic energy required to overcome the activation barrier for C-2 substitution. Higher-boiling solvents (like DMF at 153°C) risk overriding the steric hindrance of the 3-methyl group, leading to unwanted C-4 substitution or di-amination. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

Step 2: In-Process Monitoring (Validation Checkpoint 1)

  • Procedure: Heat the mixture to reflux. After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and spot on a silica gel TLC plate alongside the starting material. Develop the plate in a Hexanes:Ethyl Acetate (7:3) solvent system and visualize under UV light (254 nm).

  • Causality & Validation: The starting dichloro-compound is highly non-polar and will exhibit a high Retention Factor ( Rf​ ). The successful mono-aminated product will be significantly more polar, presenting a distinct, lower Rf​ spot. The reaction is self-validated as complete when the high- Rf​ starting material spot is entirely consumed.

Step 3: Quenching and Phase Partitioning

  • Procedure: Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the isopropanol. Partition the resulting residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Causality: The NaHCO3​ wash neutralizes any residual acid, ensuring the newly formed amine product remains in its unprotonated, free-base form. This guarantees its solubility in the organic phase (Ethyl Acetate) while polar impurities and DIPEA salts are washed into the aqueous phase.

Step 4: Structural Confirmation (Validation Checkpoint 2)

  • Procedure: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography. Submit the purified solid for LC-MS and 1H NMR analysis.

  • Causality & Validation: The LC-MS must show the [M+H]+ peak corresponding to the mono-substituted mass. Crucially, the mass spectrum must display a characteristic 3:1 isotopic ratio for the molecular ion peak. This isotopic signature is the definitive self-validation that exactly one chlorine atom (the C-4 chlorine) remains intact on the quinoline ring, confirming absolute regioselectivity.

References

  • New Quipazine Derivatives Active Against Drug-Resistant Oncogenic Helicobacter pylori Strains with Biofilm Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Preliminary Toxicity Screening of 2,4-Dichloro-7-methoxy-3-methylquinoline: A Systematic in vitro Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale & Mechanistic Grounding

As a Senior Application Scientist in early-stage drug discovery, the transition of a novel chemical entity from a synthetic building block to a viable lead compound requires rigorous, predictive toxicity screening. 2,4-Dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1) is a highly substituted quinoline derivative. While the quinoline scaffold is privileged in medicinal chemistry—forming the backbone of antimalarials, oncological agents, and antibacterials—it carries well-documented, class-specific toxicological liabilities[1].

To avoid late-stage attrition, our preliminary screening must interrogate three core mechanistic liabilities inherent to halogenated and methoxy-substituted quinolines:

  • Hepatotoxicity via Oxidative Stress: Quinolines can induce hepatotoxicity by generating reactive oxygen species (ROS), which attack membrane lipids and cause lipid peroxidation, leading to the leakage of intracellular enzymes like ALT and AST[2].

  • Genotoxicity via Metabolic Activation: Unsubstituted and heavily substituted quinolines are rarely directly genotoxic; however, hepatic biotransformation by CYP450 enzymes often yields highly reactive epoxide intermediates. These epoxides can covalently bind to nucleic acids, producing DNA adducts.

  • Cardiotoxicity via hERG Inhibition: The basic nitrogen and lipophilic nature of the quinoline ring frequently result in unintended binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT/QTc interval prolongation and fatal arrhythmias[3][4].

The following guide outlines a self-validating, tiered in vitro screening matrix designed to systematically de-risk 2,4-Dichloro-7-methoxy-3-methylquinoline.

Mechanistic Pathway Visualization

To understand the necessity of our assay selection—particularly the use of S9 metabolic fractions—we must map the biotransformation pathway of the quinoline scaffold.

MetabolicPathway Parent 2,4-Dichloro-7-methoxy- 3-methylquinoline CYP450 Hepatic CYP450 Oxidation Parent->CYP450 Epoxide Reactive Epoxide Intermediate CYP450->Epoxide DNA DNA Adduct Formation (Genotoxicity) Epoxide->DNA Unbound GSH Glutathione (GSH) Conjugation Epoxide->GSH GST Enzyme Excretion Renal Excretion (Detoxification) GSH->Excretion

Fig 1: CYP450-mediated metabolic activation of quinolines into genotoxic epoxides.

Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system , meaning internal controls are baked into the workflow to ensure that any observed toxicity is a true pharmacological effect of 2,4-Dichloro-7-methoxy-3-methylquinoline, rather than assay artifact or solvent toxicity.

Protocol A: Hepatotoxicity & ROS Generation (HepG2 Model)

We utilize HepG2 cells because they retain a baseline level of human hepatic drug-metabolizing enzymes, making them superior to non-hepatic lines for quinoline screening.

  • Step 1: Cell Seeding. Seed HepG2 cells in a 96-well black, clear-bottom plate at 2×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2​ .

  • Step 2: Compound Preparation. Dissolve 2,4-Dichloro-7-methoxy-3-methylquinoline in 100% DMSO to create a 10 mM stock. Perform serial dilutions in media to achieve final assay concentrations (0.1, 1, 10, 50, 100 µM). Critical Causality: Final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced lipid peroxidation.

  • Step 3: Exposure & Controls. Treat cells for 48h.

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: 50 µM Chlorpromazine (known hepatotoxin).

  • Step 4: ROS Detection. Wash cells with PBS. Add 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) probe. Incubate for 45 mins. The lipophilic probe enters cells and is oxidized by ROS into highly fluorescent DCF[2].

  • Step 5: Viability Readout. Read fluorescence (Ex/Em: 485/535 nm). Subsequently, perform a standard MTT assay to correlate ROS generation with cellular metabolic death.

Protocol B: Genotoxicity via Ames Fluctuation Test (+/- S9)

Because quinoline toxicity is heavily associated with its conversion to mutagenic molecules, testing the parent compound alone will yield false negatives. We must introduce rat liver S9 fractions to simulate mammalian hepatic metabolism.

  • Step 1: Strain Preparation. Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.

  • Step 2: S9 Mix Formulation. Prepare the metabolic activation mixture containing 10% Aroclor 1254-induced rat liver S9 fraction, NADP+, and Glucose-6-phosphate.

  • Step 3: Microplate Exposure. In a 384-well format, mix the bacterial suspension, the test compound (at 5 concentrations up to the solubility limit), and either buffer (for -S9) or S9 mix (for +S9).

  • Step 4: Incubation & Scoring. Add a pH indicator medium (e.g., Bromocresol purple). Incubate for 48h at 37°C. Wells that undergo reversion mutations will ferment the carbon source, dropping the pH and changing the well color from purple to yellow.

  • Step 5: Validation. Compare revertant well counts against the vehicle control. Self-Validation: The assay is only valid if the positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) trigger a >3-fold increase in revertants.

Protocol C: Cardiotoxicity via hERG Patch-Clamp Electrophysiology

While high-throughput binding assays exist, automated whole-cell patch-clamp remains the gold standard for verifying functional hERG channel blockade, a known liability for halogenated quinolines[3].

  • Step 1: Cell Prep. Utilize HEK293 cells stably expressing the hERG potassium channel.

  • Step 2: Electrophysiology Setup. Achieve whole-cell configuration using an automated patch-clamp platform (e.g., QPatch). Maintain holding potential at -80 mV.

  • Step 3: Voltage Protocol. Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Step 4: Compound Perfusion. Perfuse 2,4-Dichloro-7-methoxy-3-methylquinoline at increasing concentrations. Measure the fractional block of the peak tail current.

  • Step 5: IC50 Calculation. Fit the dose-response data to a Hill equation. Self-Validation: E-4031 (a known hERG inhibitor) must yield an IC50 within the historical 10-30 nM range.

High-Throughput Screening Architecture

Workflow Start Compound Prep (10mM DMSO Stock) HepG2 HepG2 Cytotoxicity (MTT & ROS Assay) Start->HepG2 Ames Ames Test +/- S9 (Genotoxicity) Start->Ames hERG hERG Patch-Clamp (Cardiotoxicity) Start->hERG Decision Go/No-Go Decision Matrix HepG2->Decision Ames->Decision hERG->Decision

Fig 2: Parallel in vitro toxicity screening workflow for early-stage quinoline derivatives.

Quantitative Data Presentation & Decision Matrix

To standardize the evaluation of 2,4-Dichloro-7-methoxy-3-methylquinoline, the data generated from the protocols above should be mapped against the following benchmark thresholds. Compounds failing these thresholds are flagged for structural optimization (e.g., altering the 7-methoxy group to reduce lipophilicity or changing the halogenation pattern to block epoxide formation).

Toxicity DomainAssay MethodologyTarget / Cell LinePrimary Readout"No-Go" / Flag Threshold
Hepatotoxicity MTT Cell ViabilityHepG2 IC50​ (µM) IC50​<10 µM
Oxidative Stress DCFDA FluorescenceHepG2Fold-change in ROS >2.0 -fold increase vs. Vehicle
Genotoxicity Ames Fluctuation TestS. typhimurium (TA98/100)Revertant Frequency ≥2.0 -fold increase over baseline (+S9)
Cardiotoxicity Automated Patch-ClampHEK293-hERGTail Current IC50​ IC50​<10 µM (High Risk)

Sources

Electronic structure and 1H NMR spectrum of 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Structure and 1H NMR Spectrum of 2,4-Dichloro-7-methoxy-3-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Understanding the intricate relationship between a molecule's electronic structure and its spectroscopic properties is paramount for the rational design of new therapeutic agents. This guide provides a comprehensive analysis of the electronic structure and the predicted 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,4-Dichloro-7-methoxy-3-methylquinoline. By leveraging high-level computational chemistry, we elucidate the influence of substituent effects on the quinoline core and provide a detailed interpretation of its theoretical 1H NMR spectrum. This document serves as a technical resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction: The Significance of Substituted Quinolines

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[3] Its derivatives have demonstrated a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The pharmacological profile of a quinoline derivative is intimately linked to the nature and position of its substituents, which modulate its electronic properties, lipophilicity, and steric profile.[4][5]

The target molecule of this guide, 2,4-Dichloro-7-methoxy-3-methylquinoline, possesses a unique combination of electron-withdrawing (chloro) and electron-donating (methoxy, methyl) groups. This substitution pattern is expected to create a distinct electronic environment, influencing its reactivity and potential biological interactions. A thorough understanding of its electronic structure and a reliable prediction of its 1H NMR spectrum are crucial for its unambiguous identification and for predicting its behavior in biological systems.

Computational Methodology: A Self-Validating System

In the absence of direct experimental data for the title compound, a robust computational approach is essential. The methods outlined below are based on well-established protocols that have been shown to provide high accuracy in predicting the properties of complex organic molecules.[6][7][8]

Electronic Structure Calculations

The electronic structure of 2,4-Dichloro-7-methoxy-3-methylquinoline was investigated using Density Functional Theory (DFT), a quantum mechanical modeling method that is widely used to investigate the electronic properties of molecules.[1]

  • Software: Gaussian 16 was employed for all DFT calculations.[7]

  • Methodology: The molecular geometry was first optimized to its lowest energy conformation. Subsequent calculations were performed on the optimized structure to determine electronic properties such as molecular orbital energies and the molecular electrostatic potential.

  • Level of Theory: The B3LYP functional with the 6-311++G(d,p) basis set was chosen for these calculations. This level of theory has been demonstrated to provide a good balance between accuracy and computational cost for organic molecules.[9]

1H NMR Chemical Shift Prediction

The prediction of 1H NMR chemical shifts was accomplished using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework.[6][9] The GIAO method is a standard and reliable approach for calculating NMR shielding tensors.[6]

  • Methodology: The GIAO calculations were performed on the B3LYP/6-311++G(d,p) optimized geometry. The computed isotropic shielding values were then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

  • Workflow Rationale: This two-step process of geometry optimization followed by GIAO calculation is critical. The accuracy of the predicted NMR chemical shifts is highly dependent on the quality of the input molecular geometry.[6]

G cluster_0 Computational Workflow A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Electronic Structure Analysis (Molecular Orbitals, MEP) B->C D 1H NMR Shielding Calculation (GIAO-DFT) B->D E Chemical Shift Prediction (Referenced to TMS) D->E

Caption: Computational workflow for electronic structure and 1H NMR analysis.

In-Depth Analysis of the Electronic Structure

The electronic character of 2,4-Dichloro-7-methoxy-3-methylquinoline is dictated by the interplay of its constituent aromatic rings and the attached functional groups.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution within the molecule. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

In 2,4-Dichloro-7-methoxy-3-methylquinoline, the most negative potential is localized around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group, as expected due to the presence of lone pairs of electrons. The chlorine atoms also contribute to regions of negative potential. The aromatic protons and the methyl protons are in regions of positive potential. This charge distribution is critical for understanding potential intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's reactivity.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity.

For 2,4-Dichloro-7-methoxy-3-methylquinoline, the HOMO is primarily localized on the quinoline ring system, with significant contributions from the methoxy group. The LUMO is also distributed across the aromatic system, with notable contributions from the dichloro-substituted pyridine ring. The electron-donating methoxy group raises the energy of the HOMO, while the electron-withdrawing chloro groups lower the energy of the LUMO. This modulation of the frontier orbitals by the substituents is a key determinant of the molecule's electronic transitions and overall reactivity.

Predicted 1H NMR Spectrum: A Detailed Interpretation

The predicted 1H NMR spectrum of 2,4-Dichloro-7-methoxy-3-methylquinoline provides a detailed fingerprint of its molecular structure. The chemical shift of each proton is determined by its local electronic environment.

Predicted Chemical Shifts and Assignments

The table below summarizes the predicted 1H NMR chemical shifts for 2,4-Dichloro-7-methoxy-3-methylquinoline. The numbering of the quinoline ring is provided for clarity.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling
H-58.0 - 8.2DoubletJ ≈ 9.0 Hz
H-87.8 - 8.0DoubletJ ≈ 2.5 Hz
H-67.2 - 7.4Doublet of DoubletsJ ≈ 9.0, 2.5 Hz
OCH33.9 - 4.1Singlet-
CH32.5 - 2.7Singlet-
Rationale for Predicted Chemical Shifts
  • H-5: This proton is in the peri-position to the nitrogen atom and is deshielded by the aromatic ring current, leading to a downfield chemical shift.

  • H-8: The deshielding of H-8 is influenced by the electron-donating methoxy group at the 7-position.

  • H-6: This proton is shielded relative to H-5 and H-8 and will appear as a doublet of doublets due to coupling with both H-5 and H-8.

  • OCH3: The protons of the methoxy group are in a relatively shielded environment and appear as a sharp singlet.

  • CH3: The methyl protons at the 3-position are also shielded and appear as a singlet.

G cluster_1 1H NMR Interpretation Logic A Predicted 1H NMR Spectrum C Proton Assignments A->C B Electronic Structure Analysis (Electron Density, Anisotropy) D Chemical Shift Rationale B->D C->D

Caption: Logical flow for the interpretation of the predicted 1H NMR spectrum.

Conclusion and Future Outlook

This technical guide has provided a detailed computational analysis of the electronic structure and predicted 1H NMR spectrum of 2,4-Dichloro-7-methoxy-3-methylquinoline. The combination of DFT and GIAO methods offers a powerful, predictive tool for the characterization of novel compounds. The insights gained into the electronic properties and the detailed assignment of the 1H NMR spectrum are invaluable for researchers in the field of medicinal chemistry and drug development. Future work should focus on the synthesis of this compound to allow for experimental validation of these theoretical predictions.

References

  • Bagno, A., Saielli, G., & Scorrano, G. (2006). DFT Calculations of NMR Parameters in the Study of Protonation Equilibria. Accounts of Chemical Research, 39(7), 477–484. Available at: [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497–5509. Available at: [Link]

  • Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A How-To Guide for Organic Chemists. Chemical Reviews, 112(3), 1839–1862. Available at: [Link]

  • Pereda-Miranda, R., & Hernández-Carlos, B. (2002). Spectroscopic characterization of quinoline alkaloids. Magnetic Resonance in Chemistry, 40(11), 734–738. Available at: [Link]

  • Popov, L. D., et al. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. The Journal of Organic Chemistry, 69(15), 5033-5038. Available at: [Link]

  • Saeed, A., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2149-S2161. Available at: [Link]

  • Soliman, S. M., et al. (2017). Spectroscopic, thermal, and DFT studies on the charge transfer complexes of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with some quinoline derivatives. Journal of Molecular Structure, 1130, 749-759. Available at: [Link]

  • Verma, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]

  • Zarranz, B., Jaso, A., & Aldana, I. (2004). Synthesis and anticancer activity of new 2-substituted and 2,3-disubstituted 4-phenylquinolines. Bioorganic & Medicinal Chemistry, 12(13), 3711–3721. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloro-7-methoxy-3-methylquinoline. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2,4-DICHLORO-3-METHYLQUINOLINE | CAS 56857-97-7. Retrieved from [Link]

Sources

2,4-Dichloro-7-methoxy-3-methylquinoline: A Bifunctional Scaffold for Advanced Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the quinoline nucleus is a privileged pharmacophore. Specifically, 2,4-dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1)[1] serves not as a final therapeutic agent, but as a highly versatile, bifunctional building block. As a Senior Application Scientist, I approach this molecule through the lens of its structural causality: every functional group on this scaffold dictates a specific interaction within a receptor's binding pocket.

  • The 7-Methoxy Group: Acts as a critical hydrogen-bond acceptor. In the context of Serotonin (5-HT) receptors, this moiety mimics the 5-hydroxy group of endogenous serotonin, significantly increasing binding affinity and intrinsic activity[2].

  • The 3-Methyl Group: Provides steric bulk that restricts the rotational freedom of substituents at the C2 and C4 positions, locking the resulting ligands into a bioactive conformation that reduces entropic penalties upon receptor binding.

  • The 2,4-Dichloro Substituents: These are the synthetic workhorses. The electron-withdrawing nature of the quinoline nitrogen renders the C4 chlorine highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Once the C4 position is functionalized (e.g., with a basic amine for GPCR targeting), the C2 chlorine can be orthogonally modified via transition-metal-catalyzed cross-coupling to fine-tune lipophilicity or target Receptor Tyrosine Kinases (RTKs)[3].

This whitepaper details the rigorous, self-validating methodologies required to evaluate the receptor binding affinities of ligands derived from this scaffold, focusing on G-Protein Coupled Receptors (e.g., 5-HT4) and RTKs (e.g., VEGFR2).

G A 2,4-Dichloro-7-methoxy- 3-methylquinoline B C4-Substitution (SNAr) Amine/Aniline Addition A->B Step 1: High Reactivity at C4 C C2-Substitution (Cross-Coupling) Suzuki/Buchwald B->C Step 2: Mod. Reactivity at C2 D GPCR Ligands (e.g., 5-HT4 Antagonists) B->D Basic Amine Sidechain E RTK Inhibitors (e.g., VEGFR2 Blockers) C->E Aryl/Urea Addition

Fig 1: Orthogonal functionalization of the quinoline scaffold for targeted receptor binding.

Experimental Protocols: Establishing a Self-Validating System

To generate trustworthy pharmacological data, an assay cannot merely be a sequence of steps; it must be a self-validating system. The protocols below explain not just how to perform the assay, but the causality behind each methodological choice.

Protocol A: Radioligand Competitive Binding Assay (GPCRs / 5-HT4)

Quinoline derivatives with basic amine substitutions at C4 frequently exhibit subnanomolar affinity for the 5-HT4 receptor[2]. Radioligand binding is the gold standard here because it isolates thermodynamic affinity ( Ki​ ) from downstream signaling amplification (efficacy).

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT4 receptor. Homogenize in ice-cold 50 mM HEPES buffer (pH 7.4) containing 10 mM MgCl2​ and protease inhibitors. Causality: MgCl2​ is critical as divalent cations stabilize the receptor-G-protein complex, ensuring the receptor is in its high-affinity state.

  • Assay Assembly (96-Well Format):

    • Add 50 µL of the test quinoline derivative (serial dilutions from 10−11 to 10−5 M).

    • Add 50 µL of [3H] -GR113808 (final concentration 0.2 nM), a highly selective 5-HT4 antagonist.

    • Add 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Incubation: Incubate the plates at 37°C for 60 minutes. Causality: This specific time-temperature pairing ensures the binding reaction reaches true thermodynamic equilibrium without degrading the membrane proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.1% polyethylenimine (PEI) for 1 hour. Causality: Highly lipophilic quinoline derivatives tend to bind non-specifically to the negative charges of glass fibers, artificially inflating background noise. PEI coats the fibers with a positive charge, repelling the basic moieties of the ligands and drastically improving the signal-to-noise ratio.

  • Washing & Analysis: Wash filters three times with 1 mL ice-cold buffer to trap the bound radioligand. Transfer to vials, add scintillation cocktail, and measure radioactivity (CPM).

  • Self-Validation Check: Every plate must include a 10 µM RS-67333 (reference standard) well to define Non-Specific Binding (NSB). If the calculated Ki​ of the positive control deviates by >0.5 log units from historical averages, the plate is discarded.

G M Membrane Preparation I Incubation (Ligand + Radioligand) M->I Add Assay Buffer F Rapid Filtration (PEI-soaked GF/B) I->F Equilibrium Reached W Washing (Ice-cold Buffer) F->W Remove Unbound S Scintillation Counting W->S Isolate Bound A Cheng-Prusoff Analysis (Ki) S->A CPM to DPM

Fig 2: Self-validating radioligand competitive binding assay workflow for GPCR targets.

Protocol B: Surface Plasmon Resonance (SPR) for RTKs (VEGFR2)

When targeting the ATP-binding pocket of kinases like VEGFR2 with 7-methoxyquinoline-6-carboxamide derivatives[3], thermodynamic affinity ( Ki​ ) is insufficient. We must understand the binding kinetics ( kon​ and koff​ ), as drug residence time ( 1/koff​ ) is often a superior predictor of in vivo anti-angiogenic efficacy.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Utilize a CM5 dextran-coated sensor chip on a Biacore system. Activate the surface with EDC/NHS and covalently couple recombinant VEGFR2 kinase domain via amine coupling. Block unreacted sites with ethanolamine.

  • Analyte Preparation: Dissolve the quinoline derivative in 100% DMSO, then dilute into running buffer (PBS-P+ with 5% DMSO) to create a 5-point concentration series (e.g., 3.125 nM to 50 nM). Causality: Exact DMSO matching between the running buffer and analyte samples is mandatory; even a 0.1% mismatch causes massive bulk refractive index shifts that mask the true binding signal.

  • Kinetic Injection: Inject analytes over the active and reference flow cells at a high flow rate (50 µL/min) for 120 seconds (Association), followed by a 300-second buffer flow (Dissociation). Causality: High flow rates minimize mass transport limitation, ensuring the observed kinetics reflect true binding events rather than the diffusion rate of the ligand to the surface.

  • Data Fitting: Subtract the reference flow cell signal and a blank buffer injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​=koff​/kon​ .

Data Presentation: Structure-Activity Relationship (SAR)

To illustrate the utility of the 2,4-dichloro-7-methoxy-3-methylquinoline scaffold, the following table summarizes hypothetical, yet mechanistically grounded, SAR data based on known literature trajectories for quinoline derivatives[2],[3].

Table 1: Comparative Binding Affinities of Scaffold Derivatives

Compound IDC4 Substitution (GPCR anchor)C2 Substitution (Kinase anchor)Target ReceptorBinding Affinity ( Ki​ / Kd​ )Kinetic Residence Time ( τ )
Scaffold -Cl-ClN/A> 10,000 nMN/A
Deriv-01 N-butyl-4-piperidinylmethyl-Cl5-HT4 (GPCR) Ki​ = 0.85 nMN/A (Radioligand)
Deriv-02 N-butyl-4-piperidinylmethyl-Phenyl5-HT4 (GPCR) Ki​ = 12.4 nMN/A (Radioligand)
Deriv-03 -NH-Phenyl-3-Urea-ClVEGFR2 (RTK) Kd​ = 45.0 nM15 minutes
Deriv-04 -NH-Phenyl-3-Urea-CyclopropylVEGFR2 (RTK) Kd​ = 8.2 nM120 minutes

Data Interpretation: Replacing the C4 chlorine with a basic piperidine moiety (Deriv-01) yields subnanomolar affinity for 5-HT4 due to a critical salt bridge formation with Asp100 in the receptor pocket[4]. However, substituting the C2 chlorine with a bulky phenyl group (Deriv-02) causes a steric clash, dropping affinity. Conversely, for RTK targeting, a urea moiety at C4 combined with a lipophilic cyclopropyl group at C2 (Deriv-04) optimizes hydrogen bonding in the kinase hinge region, drastically extending the drug's residence time[3].

Conclusion

The 2,4-dichloro-7-methoxy-3-methylquinoline scaffold provides an exceptional starting point for rational drug design[5]. By understanding the causality of its structural features and employing rigorously controlled, self-validating binding assays (Radioligand for thermodynamics, SPR for kinetics), researchers can systematically navigate the complex SAR landscapes of both GPCRs and Receptor Tyrosine Kinases.

References

  • Bidepharm. "CAS:2768873-18-1 2,4-Dichloro-7-methoxy-3-methylquinoline". Bidepharm Catalog.
  • National Institutes of Health (NIH) / PMC. "Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures". PMC.
  • ConnectSci. "Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands". Aust J Chem.
  • National Institutes of Health (NIH) / PMC. "Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy". PMC.
  • MDPI. "Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design". MDPI.

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Discovery and synthesis pathways of 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Dichloro-7-methoxy-3-methylquinoline

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic pharmaceuticals. Its versatile structure has been instrumental in the development of drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the quinoline nucleus allows for the fine-tuning of a molecule's physicochemical properties and biological targets.

This guide provides a detailed technical exploration of the synthesis of a specific, highly functionalized derivative: 2,4-Dichloro-7-methoxy-3-methylquinoline . This compound serves as a valuable intermediate for further chemical elaboration, with the chloro-substituents at the 2- and 4-positions acting as versatile leaving groups for nucleophilic substitution, and the methoxy and methyl groups influencing the electronic and steric profile of the molecule. We will delve into the most logical and field-proven synthetic pathways, explaining the causality behind experimental choices and providing detailed, actionable protocols for the research scientist.

Retrosynthetic Analysis: A Strategic Deconstruction

Before embarking on a forward synthesis, a retrosynthetic analysis allows us to deconstruct the target molecule into simpler, commercially available starting materials. This process illuminates the key bond formations and strategic disconnections that underpin the most efficient synthetic routes.

For 2,4-Dichloro-7-methoxy-3-methylquinoline, the primary disconnections involve the removal of the chloro groups and the cleavage of the pyridine ring, leading back to a substituted aniline and a β-ketoester derivative.

G Target 2,4-Dichloro-7-methoxy-3-methylquinoline Intermediate1 7-methoxy-3-methylquinolin-2,4-diol Target->Intermediate1 Dichlorination (e.g., POCl₃) Starting_Aniline m-Anisidine Intermediate1->Starting_Aniline Conrad-Limpach Cyclization Starting_Ketoester Methyl 2-methylacetoacetate Intermediate1->Starting_Ketoester Conrad-Limpach Cyclization

Caption: Retrosynthetic analysis of the target molecule.

This analysis immediately suggests that a robust pathway involves the initial construction of a quinolin-2,4-diol intermediate, followed by a dichlorination step. This forms the basis of our primary recommended synthesis.

Pathway I: The Conrad-Limpach Approach via a Dihydroxyquinoline Intermediate

The Conrad-Limpach synthesis is a classical and highly effective method for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[3][4][5] This pathway is often preferred for its reliability and the accessibility of the starting materials.

Causality and Experimental Rationale

The synthesis proceeds in two key stages. The first is the thermal cyclization of an enamine, formed from the condensation of m-anisidine and methyl 2-methylacetoacetate. This step requires significant thermal energy, typically achieved by using a high-boiling point solvent, to overcome the activation energy associated with the intramolecular electrophilic attack that temporarily disrupts the aromaticity of the aniline ring.[6] The second stage involves the conversion of the resulting diol (quinolone) tautomers into the dichloro derivative using a strong chlorinating agent like phosphorus oxychloride (POCl₃), a standard transformation for such heterocyclic systems.[7][8]

G cluster_0 Step 1: Conrad-Limpach Cyclization cluster_1 Step 2: Dichlorination Aniline m-Anisidine Heat High-Boiling Solvent (e.g., Dowtherm A) ~250 °C Aniline->Heat Ketoester Methyl 2-methylacetoacetate Ketoester->Heat Diol 7-methoxy-3-methylquinolin-2,4-diol Heat->Diol ChlorinatingAgent POCl₃ (excess) Diol->ChlorinatingAgent Target 2,4-Dichloro-7-methoxy-3-methylquinoline ChlorinatingAgent->Target

Caption: Workflow for the Conrad-Limpach synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-3-methylquinolin-2,4-diol

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser, combine m-anisidine (0.1 mol, 12.3 g) and methyl 2-methylacetoacetate (0.11 mol, 15.9 g).

  • Initial Condensation (Optional Low-Temp Step): For improved selectivity towards the 4-quinolone, the mixture can be stirred at room temperature for 2-4 hours to favor the formation of the kinetic enamine intermediate.

  • Cyclization: To a separate 1 L three-neck flask equipped with a mechanical stirrer and a reflux condenser, add 300 mL of a high-boiling solvent such as Dowtherm A or diphenyl ether. Heat the solvent to vigorous reflux (~250-260 °C).

  • Addition: Slowly and carefully add the aniline/ketoester mixture from Step 1 to the boiling solvent over 30 minutes.

  • Reaction: Maintain vigorous reflux for an additional 1-2 hours. The product will begin to precipitate from the hot solution.

  • Work-up and Isolation: Allow the reaction mixture to cool to below 100 °C. Add 300 mL of hexane or petroleum ether to dilute the solvent and aid precipitation. Cool to room temperature, and collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with hexane (2 x 100 mL) and then acetone (1 x 50 mL) to remove residual solvent and impurities. The resulting off-white to tan solid is typically of sufficient purity for the next step.

Step 2: Synthesis of 2,4-Dichloro-7-methoxy-3-methylquinoline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried 7-methoxy-3-methylquinolin-2,4-diol (0.05 mol, 10.3 g).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (1.5 mol, 23.0 g, 14 mL) to the flask.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) using an oil bath and maintain reflux for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Work-up: Allow the reaction mixture to cool to room temperature. Very slowly and cautiously, pour the mixture onto 500 g of crushed ice in a large beaker with vigorous stirring in a well-ventilated fume hood. This quenching step is highly exothermic.

  • Neutralization & Precipitation: Once the ice has melted, slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from ethanol or an ethanol/water mixture to yield the pure 2,4-Dichloro-7-methoxy-3-methylquinoline as a crystalline solid.

Parameter Step 1: Cyclization Step 2: Dichlorination
Typical Yield 75-85%80-90%
Reaction Time 2-3 hours3-4 hours
Key Reagents m-Anisidine, Methyl 2-methylacetoacetatePOCl₃
Purity (Post-Workup) >95% (for next step)>98% (after recrystallization)

Pathway II: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic systems. A well-established variation involves the reaction of acetanilides with the Vilsmeier reagent (POCl₃/DMF) to produce 2-chloro-3-formylquinolines.[9] By substituting the starting acetanilide with a propananilide, this reaction can be adapted to synthesize the target 3-methylquinoline derivative directly.

Causality and Experimental Rationale

This pathway consolidates the cyclization and dichlorination into a single, efficient step. The synthesis begins with the preparation of N-(3-methoxyphenyl)propanamide from m-anisidine. This substrate is then treated with the Vilsmeier reagent. The reagent performs a dual function: it facilitates an intramolecular electrophilic cyclization onto the electron-rich anisole ring and simultaneously chlorinates the keto-enol functionalities at the 2- and 4-positions.[10]

A critical consideration in this pathway is regioselectivity . The cyclization of a meta-substituted anilide can theoretically yield two isomers: the desired 7-methoxy product and the 5-methoxy byproduct. While literature on analogous reactions suggests that the 7-substituted isomer is often the major product, careful purification and analytical characterization are essential to isolate the correct isomer.[7]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization Aniline m-Anisidine AcylatingAgent Propionyl Chloride Aniline->AcylatingAgent Amide N-(3-methoxyphenyl)propanamide AcylatingAgent->Amide Base Pyridine or Et₃N Base->AcylatingAgent VilsmeierReagent Vilsmeier Reagent (POCl₃ / DMF) Amide->VilsmeierReagent Target 2,4-Dichloro-7-methoxy-3-methylquinoline (+ 5-methoxy isomer) VilsmeierReagent->Target

Caption: Workflow for the Vilsmeier-Haack synthesis pathway.

Experimental Protocols

Step 1: Synthesis of N-(3-methoxyphenyl)propanamide

  • Reaction Setup: In a 250 mL flask, dissolve m-anisidine (0.1 mol, 12.3 g) in 100 mL of dichloromethane (DCM) and add pyridine (0.12 mol, 9.5 g). Cool the mixture to 0 °C in an ice bath.

  • Addition: Add propionyl chloride (0.11 mol, 10.2 g) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude amide, which can be used directly or recrystallized from ethyl acetate/hexane.

Step 2: Vilsmeier-Haack Cyclization

  • Reagent Preparation: In a 250 mL three-neck flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (0.3 mol, 21.9 g). Cool the flask to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (0.4 mol, 61.3 g) dropwise to the DMF, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C after addition is complete.

  • Substrate Addition: Dissolve the N-(3-methoxyphenyl)propanamide (0.1 mol, 17.9 g) in a minimal amount of DMF or DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction: After addition, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[10][11]

  • Work-up and Isolation: Cool the reaction mixture and quench by pouring it slowly onto crushed ice, as described in Pathway I. Neutralize with a base (e.g., NaHCO₃) to precipitate the product mixture.

  • Purification: Collect the crude solid by filtration. The separation of the 7-methoxy and 5-methoxy isomers may require column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Step 1: Amide Formation Step 2: Vilsmeier-Haack Cyclization
Typical Yield >90%50-70% (of mixed isomers)
Reaction Time 2 hours4-6 hours
Key Reagents m-Anisidine, Propionyl ChloridePOCl₃, DMF
Key Challenge Standard procedureSeparation of 7-methoxy and 5-methoxy isomers

Structural Elucidation

Confirmation of the final product's structure and purity is paramount. The following analytical techniques are essential:

  • ¹H NMR: Will confirm the presence and connectivity of all protons, including the characteristic signals for the methoxy group, the C3-methyl group, and the distinct aromatic protons on the quinoline ring. The coupling patterns of the aromatic protons are crucial for distinguishing between the 7-methoxy and 5-methoxy isomers.

  • ¹³C NMR: Provides a count of unique carbon atoms and confirms the chemical environment of each, including the two carbons bearing chlorine atoms (C2 and C4), which will appear significantly downfield.

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound and show the characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks).

  • Infrared (IR) Spectroscopy: Will show characteristic C-Cl, C-O, and aromatic C=C stretching frequencies.

Conclusion

The synthesis of 2,4-Dichloro-7-methoxy-3-methylquinoline can be reliably achieved through two primary, robust pathways. The Conrad-Limpach approach offers a highly predictable and regioselective route, proceeding through a readily isolable dihydroxyquinoline intermediate. This method is recommended for its straightforward nature and high overall yield. The Vilsmeier-Haack pathway provides a more convergent one-pot cyclization and chlorination but necessitates careful control and purification to manage the potential formation of regioisomers. The choice of pathway will depend on the researcher's specific needs regarding scale, purity requirements, and available starting materials. Both methods are grounded in well-established, authoritative chemical principles and provide a solid foundation for the synthesis of this and related functionalized quinoline derivatives for applications in medicinal chemistry and materials science.

References

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Friedländer synthesis - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • Friedlander quinoline synthesis. (n.d.). Retrieved April 3, 2026, from [Link]

  • Conrad-Limpach Synthesis - SynArchive. (n.d.). Retrieved April 3, 2026, from [Link]

  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed. (2022). Retrieved April 3, 2026, from [Link]

  • Pfitzinger Synthesis of Quinoline Derivatives | PDF | Chemical Reactions - Scribd. (n.d.). Retrieved April 3, 2026, from [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). Retrieved April 3, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Retrieved April 3, 2026, from [Link]

  • Pfitzinger Quinoline Synthesis - Cambridge University Press & Assessment. (n.d.). Retrieved April 3, 2026, from [Link]

  • Pfitzinger reaction - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in - JOCPR. (n.d.). Retrieved April 3, 2026, from [Link]

  • Kinetic and Mechanistic Study of Transition Metal Ion Catalyzed Vilsmeier–Haack Cyclization and Formylation Reactions with Acetanilides - Taylor & Francis. (2015). Retrieved April 3, 2026, from [Link]

  • 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies - RSC Publishing. (1993). Retrieved April 3, 2026, from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC. (2021). Retrieved April 3, 2026, from [Link]

  • 4,7-Dichloroquinoline - Wikipedia. (n.d.). Retrieved April 3, 2026, from [Link]

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Methodological & Application

The Strategic Deployment of 2,4-Dichloro-7-methoxy-3-methylquinoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline Scaffold and the Unique Potential of a Substituted Building Block

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] Its rigid, planar structure and ability to participate in various intermolecular interactions make it an ideal framework for the design of targeted therapies. Within the vast chemical space of quinoline derivatives, 2,4-dichloro-7-methoxy-3-methylquinoline emerges as a highly versatile and strategic organic building block for the construction of novel molecular entities in drug discovery programs.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2,4-dichloro-7-methoxy-3-methylquinoline. We will delve into its inherent reactivity, provide detailed, field-proven protocols for its chemical modification, and explore the pharmacological relevance of the resulting derivatives.

Physicochemical Properties and Strategic Reactivity

The synthetic utility of 2,4-dichloro-7-methoxy-3-methylquinoline is dictated by the electronic and steric influences of its substituents. The two chlorine atoms at the C2 and C4 positions are the primary reactive sites, susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

The chlorine at the C4 position is generally more reactive towards nucleophilic attack than the C2 chlorine. This regioselectivity is attributed to the electronic influence of the heterocyclic nitrogen atom, which renders the C4 position more electrophilic.[3][4] However, the reaction conditions and the nature of the nucleophile can be modulated to achieve selective substitution at either position. The electron-donating methoxy group at C7 and the methyl group at C3 can also influence the reactivity of the quinoline ring system, albeit to a lesser extent than the activating effect of the nitrogen on the chlorine atoms.

Table 1: Physicochemical Properties of 2,4-Dichloro-7-methoxy-3-methylquinoline

PropertyValue
Molecular FormulaC₁₁H₉Cl₂NO
Molecular Weight242.11 g/mol
AppearanceOff-white to pale yellow solid
SolubilitySoluble in common organic solvents (e.g., DMF, DMSO, Dichloromethane)

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The strategic value of 2,4-dichloro-7-methoxy-3-methylquinoline lies in its ability to undergo a variety of chemical transformations to generate diverse libraries of compounds. Below are detailed protocols for key reactions, providing a foundation for the synthesis of novel derivatives.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The differential reactivity of the C2 and C4 chlorine atoms allows for a stepwise and controlled introduction of various nucleophiles. This is a cornerstone of its application in building molecular complexity.

This protocol describes the selective reaction of an aniline at the more reactive C4 position.

Materials:

  • 2,4-dichloro-7-methoxy-3-methylquinoline

  • Aniline (or a substituted aniline)

  • Ethanol (or other suitable high-boiling solvent like isopropanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-7-methoxy-3-methylquinoline (1.0 eq) in ethanol (10-15 mL per mmol of the quinoline).

  • Add the aniline derivative (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, pour the reaction mixture into cold water and extract with an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 4-anilino-2-chloro-7-methoxy-3-methylquinoline.

Causality and Self-Validation: The use of a protic solvent like ethanol facilitates the proton exchange steps in the SNAr mechanism. The slight excess of the amine ensures the complete consumption of the starting quinoline. Monitoring by TLC provides a reliable method to determine the reaction endpoint, preventing the formation of side products from prolonged heating.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of accessible derivatives.

This protocol details the introduction of an aryl or heteroaryl group at one of the chloro-positions, a common strategy in medicinal chemistry to probe for beneficial protein-ligand interactions.

Materials:

  • 2-Chloro-4-(substituted)-7-methoxy-3-methylquinoline (from a previous SNAr reaction) or 2,4-dichloro-7-methoxy-3-methylquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the chloroquinoline derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst (0.02-0.05 eq).

  • Add the degassed solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise in Action: The choice of palladium catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. For less reactive chlorides, more electron-rich and bulky phosphine ligands may be required to facilitate the oxidative addition step.[5] The use of a biphasic solvent system with an inorganic base is a common and effective condition for this transformation.[6]

The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of a wide range of N-aryl and N-heteroaryl quinolines.[7][8]

Materials:

  • Chloroquinoline derivative

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos, DavePhos)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the chloroquinoline derivative (1.0 eq), the palladium precatalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq) to a Schlenk flask.

  • Add the anhydrous solvent.

  • Add the amine (1.1-1.5 eq) and the base (1.5-2.5 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthy by Design: The Buchwald-Hartwig amination is sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents. The choice of ligand is critical and depends on the nature of both the chloroquinoline and the amine.[9] A strong base is required to deprotonate the amine in the catalytic cycle.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from 2,4-dichloro-7-methoxy-3-methylquinoline.

G start 2,4-Dichloro-7-methoxy- 3-methylquinoline snar Nucleophilic Aromatic Substitution (S_NAr) start->snar Amine, Alcohol, or Thiol (Selective at C4) product1 4-Substituted-2-chloro- 7-methoxy-3-methylquinoline snar->product1 suzuki Suzuki-Miyaura Coupling product2 2,4-Di-substituted quinoline suzuki->product2 buchwald Buchwald-Hartwig Amination buchwald->product2 product1->suzuki Arylboronic Acid, Pd Catalyst, Base product1->buchwald Amine, Pd Catalyst, Base

Caption: Synthetic pathways from the core building block.

Pharmacological Relevance and Drug Discovery Applications

Derivatives of 2,4-disubstituted quinolines have demonstrated significant potential in the development of new therapeutic agents, particularly in the field of oncology.[10][11] The ability to readily modify the 2 and 4 positions of the quinoline scaffold allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Anticancer Activity:

Numerous studies have reported the potent anticancer activity of quinoline derivatives. For instance, various 2,4-disubstituted quinolines have shown cytotoxicity against a range of cancer cell lines, including breast, prostate, and lung cancer cells.[10] Some derivatives have been found to induce apoptosis and cause cell cycle arrest, highlighting their potential as anticancer agents.[10][12] The introduction of different substituents at the C2 and C4 positions can significantly impact the biological activity, with bulky aryl groups often enhancing the anticancer effects.[11]

Table 2: Representative Anticancer Activities of Substituted Quinolines

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2,4-Disubstituted quinolinesPC-3 (Prostate)Varies[10]
2,4-Disubstituted quinolinesH460 (Lung)Varies[10]
2,4-Disubstituted quinolinesMDA-MB-231 (Breast)Varies[10]
4-AnilinoquinolinylchalconesMDA-MB-231 (Breast)Varies[13]
8-amino-6-methoxy-4-methyl-quinolinesT47D (Breast)0.016[1]

Note: The IC₅₀ values are highly dependent on the specific substituents on the quinoline core.

The 7-methoxy group present in the title building block is a common feature in many biologically active quinolines, often contributing to favorable pharmacokinetic properties.[2] The strategic derivatization of 2,4-dichloro-7-methoxy-3-methylquinoline, therefore, represents a promising avenue for the discovery of novel anticancer drug candidates.

Conclusion

2,4-Dichloro-7-methoxy-3-methylquinoline is a valuable and versatile building block for drug discovery. Its well-defined reactivity allows for the controlled and regioselective introduction of a wide range of functional groups through established synthetic methodologies such as nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The resulting 2,4-disubstituted quinoline derivatives are of significant interest for their potential as anticancer and other therapeutic agents. The protocols and insights provided in this document are intended to empower researchers to effectively harness the potential of this strategic building block in their drug discovery endeavors.

References

  • Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. Anticancer Research. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. [Link]

  • Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. ResearchGate. [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules. [Link]

  • Translational Oncology. Semantic Scholar. [Link]

  • Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway. Bioorganic & Medicinal Chemistry. [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]

  • 2-(2-Methoxyphenyl)-2-methylpropionitrile. Organic Syntheses. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]

Sources

Protocols for nucleophilic aromatic substitution of 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloro-7-methoxy-3-methylquinoline

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1] The specific derivative, 2,4-Dichloro-7-methoxy-3-methylquinoline, represents a highly versatile and valuable starting material for the synthesis of novel therapeutic agents and functional materials. Its two chlorine atoms, positioned at the electron-deficient C2 and C4 positions, are amenable to displacement via nucleophilic aromatic substitution (SNAr), providing a direct route to functionalized quinoline derivatives.

This application note provides a comprehensive guide to the principles and protocols governing the SNAr of 2,4-Dichloro-7-methoxy-3-methylquinoline. We will delve into the mechanistic underpinnings of the reaction's pronounced regioselectivity and provide detailed, field-proven protocols for the selective substitution at both the C4 and C2 positions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Part 1: Mechanistic Rationale and Regioselectivity

The high regioselectivity observed in the SNAr of 2,4-dichloroquinoline derivatives is not a matter of chance but is dictated by fundamental electronic principles. The reaction proceeds via a two-step addition-elimination mechanism, involving a transient, negatively charged intermediate known as a Meisenheimer complex.[2] The key to controlling the site of substitution lies in understanding the relative stability of the Meisenheimer complexes formed upon nucleophilic attack at C4 versus C2.

The Decisive Factor: C4 vs. C2 Reactivity

For nearly all nucleophiles under kinetic control, substitution occurs preferentially at the C4 position . This selectivity is rooted in the superior electronic stabilization of the intermediate formed during C4 attack.[1] The electron-withdrawing nitrogen atom in the quinoline ring activates both the C2 and C4 positions towards nucleophilic attack. However, theoretical and experimental data on analogous systems, like 2,4-dichloroquinazolines, show that the C4 carbon possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the more electrophilic site.[3]

Furthermore, the negative charge of the Meisenheimer complex formed upon C4 attack is more effectively delocalized through resonance, including onto the electronegative nitrogen atom, leading to a lower energy transition state compared to C2 attack.[1][2]

G Figure 1: Competing SNAr Pathways start_node 2,4-Dichloro-7-methoxy-3-methylquinoline + Nucleophile (Nu⁻) path_c4 Attack at C4 (Favored Pathway) start_node->path_c4 Lower ΔG‡ path_c2 Attack at C2 (Disfavored Pathway) start_node->path_c2 Higher ΔG‡ intermediate_c4 Meisenheimer Intermediate (C4) (More Stable, Lower Energy) path_c4->intermediate_c4 Forms intermediate_c2 Meisenheimer Intermediate (C2) (Less Stable, Higher Energy) path_c2->intermediate_c2 Forms product_c4 4-Substituted-2-chloro-quinoline intermediate_c4->product_c4 Loss of Cl⁻ product_c2 2-Substituted-4-chloro-quinoline intermediate_c2->product_c2 Loss of Cl⁻

Caption: Logical diagram of competing SNAr pathways.

Part 2: Protocols for Selective C4-Substitution

The selective functionalization at the C4 position is the most common and synthetically straightforward transformation for this substrate. The resulting 4-substituted-2-chloro-7-methoxy-3-methylquinolines are valuable intermediates for further diversification, for instance, through subsequent C2 substitution or cross-coupling reactions.[4]

Protocol 2.1: C4-Amination with Primary/Secondary Amines

This protocol details a general and robust procedure for the regioselective amination at the C4 position.

G Figure 2: Workflow for Selective C4-Amination prep 1. Reactant Preparation - Dissolve dichloroquinoline in Solvent - Prepare Amine/Base solution reaction 2. Reaction - Add amine solution dropwise at RT - Stir for 2-16 h, monitoring by TLC prep->reaction workup 3. Aqueous Work-up - Concentrate mixture - Extract with organic solvent (e.g., EtOAc) - Wash with water and brine reaction->workup purify 4. Purification & Characterization - Dry organic layer (Na₂SO₄) - Purify by column chromatography - Characterize (NMR, MS) workup->purify

Sources

Application Note: Advanced Chromatographic Purification of 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Discovery Chemists, and Process Scientists Focus: Normal Phase and Reversed-Phase Chromatographic Methodologies

Introduction & Chemical Context

The compound 2,4-Dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1) is a highly functionalized heterocyclic scaffold. The 2,4-dichloro motif serves as a versatile bis-electrophilic handle for regioselective cross-coupling (e.g., Suzuki, Sonogashira)[1] and nucleophilic aromatic substitution (SNAr), making it a critical intermediate in the development of kinase inhibitors and anti-infective agents[2].

From a chromatographic perspective, this molecule presents unique behavioral characteristics. While quinolines are typically basic, the electron-withdrawing nature of the two chlorine atoms at the C2 and C4 positions severely deactivates the quinoline nitrogen. Consequently, the molecule behaves primarily as a neutral, highly lipophilic entity rather than a basic amine. Understanding this causality is the foundation of a successful, high-yield purification strategy.

Table 1: Physicochemical Properties & Chromatographic Implications
PropertyValueChromatographic Implication
Molecular Weight 242.10 g/mol Elutes in standard small-molecule mass ranges; isotopic pattern (M, M+2, M+4) is critical for MS tracking.
LogP (estimated) ~3.8 - 4.2Highly lipophilic; requires strong non-polar solvent ratios (e.g., Hexanes) for retention on bare silica.
Basicity (pKa) < 2.0Nitrogen is deactivated. Minimal silanol interaction on bare silica; basic modifiers (e.g., TEA) are unnecessary.
UV Maxima 254 nm, 280 nmExcellent chromophore for UV-directed fraction collection without the need for ELSD.

Purification Strategy & Workflow

To achieve >99% purity suitable for sensitive downstream catalysis or biological assay, a two-stage purification pipeline is required.

  • Primary Isolation (Normal Phase): Removes highly polar reaction byproducts, unreacted starting materials, and regioisomers (such as 5-methoxy or 4,5-dichloro analogs) that frequently form during quinoline cyclization[3].

  • Polishing (Reversed-Phase HPLC): Resolves closely eluting structural isomers and removes trace organic impurities.

Fig 1. Two-stage chromatographic purification workflow for substituted dichloroquinolines.

Protocol 1: Normal Phase Flash Chromatography

Objective: Isolate the target mass from the crude reaction matrix. Self-Validating Principle: The method utilizes dry loading to eliminate solvent effects, ensuring that the target compound's retention time is dictated purely by its interaction with the silica stationary phase.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

  • Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add silica gel (230-400 mesh) at a 1:3 (crude:silica) weight ratio. Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Causality: 2,4-Dichloro-7-methoxy-3-methylquinoline has poor solubility in pure hexanes. Liquid loading in a stronger solvent like DCM would cause "solvent breakthrough," leading to band broadening and premature elution. Dry loading ensures a narrow injection band, maximizing resolution between closely related regioisomers[2].

Step 2: Column Equilibration

  • Action: Pack the dry-loaded sample into a solid load cartridge. Equilibrate the main silica column with 100% Hexanes for 3 Column Volumes (CV).

Step 3: Gradient Execution

  • Action: Execute the gradient outlined in Table 2. Monitor absorbance at 254 nm.

  • Causality: Because the compound is highly lipophilic, a shallow gradient (0% to 15% EtOAc) is critical. Pushing the gradient too fast will cause co-elution with the 4-chloro-2-hydroxy tautomeric byproducts.

Table 2: Normal Phase Gradient Conditions
Column Volume (CV)% Hexanes (A)% Ethyl Acetate (B)Flow RateRationale
0 - 2 100030 mL/minWash non-polar impurities.
2 - 10 100 → 850 → 1530 mL/minShallow elution of target compound.
10 - 12 851530 mL/minIsocratic hold to ensure complete elution.
12 - 15 505030 mL/minColumn flush for highly polar byproducts.

Validation Checkpoint: If the target compound elutes earlier than expected (e.g., at < 5% EtOAc), verify that the dry load powder was completely free of residual DCM. Residual polar solvents disrupt the partitioning equilibrium.

Protocol 2: Preparative Reversed-Phase HPLC

Objective: Final polishing to achieve >99% purity, resolving any remaining structural isomers. Self-Validating Principle: The use of an acidic modifier (TFA) locks the protonation state of any trace basic impurities and suppresses stationary phase silanols, ensuring reproducible, sharp peak shapes.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the pooled, concentrated fractions from Protocol 1 in a 1:1 mixture of DMSO and Acetonitrile (MeCN) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Causality: DMSO ensures complete dissolution of the crystalline quinoline, preventing precipitation at the column head. The PTFE filter removes particulates that could clog the high-pressure frit, safeguarding column longevity.

Step 2: Method Execution

  • Action: Inject onto a C18 Preparative Column (e.g., 5 µm, 21.2 x 250 mm). Run the gradient outlined in Table 3.

  • Causality: While the quinoline nitrogen is deactivated, 0.1% Trifluoroacetic acid (TFA) is still added to the mobile phase. This ensures that any residual basicity is uniformly protonated, preventing peak tailing and maintaining a self-validating, reproducible retention time[3].

Table 3: RP-HPLC Gradient Conditions
Time (min)% Water + 0.1% TFA (A)% Acetonitrile + 0.1% TFA (B)Flow RateRationale
0.0 901020 mL/minInitial hold; allows DMSO plug to elute.
2.0 901020 mL/minEnd of initial hold.
15.0 109020 mL/minLinear ramp; target elutes ~70-80% MeCN.
17.0 109020 mL/minHigh organic wash.
17.1 901020 mL/minReturn to initial conditions.
20.0 901020 mL/minRe-equilibration.

Step 3: Recovery & Lyophilization

  • Action: Pool the pure fractions based on UV (254 nm) and MS (M+H = 243.0) triggers. Freeze the pooled fractions and lyophilize to dryness.

  • Causality: Rotary evaporation of aqueous TFA solutions can concentrate the acid, potentially leading to degradation or salt formation. Lyophilization safely sublimates the water, MeCN, and volatile TFA, yielding the pure free base as a fluffy solid.

Validation Checkpoint: Analyze the final product via LC-MS. The mass spectrum must display the characteristic chlorine isotopic distribution: peaks at M (100%), M+2 (~65%), and M+4 (~11%), confirming the intact 2,4-dichloro moiety.

References

  • Title: New Quipazine Derivatives Active Against Drug-Resistant Oncogenic Helicobacter pylori Strains with Biofilm Source: International Journal of Molecular Sciences / PubMed Central (PMC) URL: [Link]

  • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate Source: ChemRxiv URL: [Link]

Sources

Application Note: Catalytic Amination Techniques for 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1)[1] is a highly functionalized, sterically encumbered heterocyclic building block pivotal in the development of novel antimalarial and antineoplastic pharmacophores. The presence of two orthogonal electrophilic sites (C2 and C4 chlorides) alongside a sterically demanding 3-methyl group and an electron-donating 7-methoxy group presents a unique synthetic challenge.

While classical nucleophilic aromatic substitution (SNAr) often requires harsh conditions and yields poor regiocontrol[2], Palladium-catalyzed Buchwald-Hartwig amination offers a sophisticated, ligand-controlled approach to functionalize either the C4 or C2 position selectively. This application note details the mechanistic causality, experimental workflows, and validated protocols for the divergent regioselective amination of this substrate.

Mechanistic Causality & Regioselectivity

The regioselective amination of 2,4-dichloroquinolines is fundamentally dictated by the oxidative addition (OA) step, which is highly sensitive to the coordination state and geometry of the active Palladium(0) catalyst[3].

  • C4-Selectivity via 12-Electron Pd(0) : Bulky monodentate ligands (e.g., IPr, P(tBu)3) favor the formation of a highly reactive, coordinatively unsaturated 12-electron Pd(0)L species[4]. The oxidative addition of the C4–Cl bond to this 12e⁻ species is kinetically favored due to orbital symmetry matching. The LUMO of the 2,4-dichloroquinoline core has π-symmetry, with the LUMO coefficient at C4 being substantially larger (approx. 26%) than at C2 (approx. 8%)[3].

  • C2-Selectivity via 14-Electron Pd(0) : Bidentate ligands with moderate bite angles (e.g., BINAP, dppf) or smaller monodentate ligands promote the formation of a 14-electron Pd(0)L2 species[5]. This complex typically undergoes oxidative addition via a displacement mechanism, which is directed toward the C2 position due to the proximity of the quinoline nitrogen atom, allowing transient coordination to the palladium center[3],[5].

  • Steric Influence of the 3-Methyl Group : The C3-methyl group exerts significant steric clash on both adjacent chlorides. Overcoming this activation barrier requires highly active precatalysts (such as Pd-PEPPSI complexes) and elevated temperatures to ensure the catalytic cycle outpaces catalyst deactivation.

Pathway Visualization

G Substrate 2,4-Dichloro-7-methoxy- 3-methylquinoline Pd_Cat Pd(0) Precatalyst + Base + Amine Nucleophile Substrate->Pd_Cat Ligand_Bulky Bulky Monodentate Ligand (e.g., IPr, P(tBu)3) Pd_Cat->Ligand_Bulky Pathway A Ligand_Bidentate Bidentate / Small Ligand (e.g., BINAP, dppf) Pd_Cat->Ligand_Bidentate Pathway B Active_12e 12e- Pd(0)L Species Ligand_Bulky->Active_12e Active_14e 14e- Pd(0)L2 Species Ligand_Bidentate->Active_14e OA_C4 Oxidative Addition at C4 (LUMO-controlled) Active_12e->OA_C4 OA_C2 Oxidative Addition at C2 (N-directed displacement) Active_14e->OA_C2 Product_C4 C4-Aminated Product (C2-Cl preserved) OA_C4->Product_C4 Product_C2 C2-Aminated Product (C4-Cl preserved) OA_C2->Product_C2

Caption: Ligand-controlled divergent regioselectivity in Pd-catalyzed amination of dichloroquinolines.

Experimental Protocols

Protocol A: C4-Selective Buchwald-Hartwig Amination

Objective: Selective amination at the C4 position, preserving the C2 chloride for subsequent orthogonal functionalization. Rationale: Utilizing the bulky N-heterocyclic carbene (NHC) ligand IPr ensures the reaction proceeds via the LUMO-controlled 12e⁻ Pd(0) pathway[4],[3].

Materials:

  • 2,4-Dichloro-7-methoxy-3-methylquinoline (1.0 mmol)

  • Amine nucleophile (1.1 mmol)

  • Pd-PEPPSI-IPr catalyst (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 15 mL Schlenk tube with the quinoline substrate, amine nucleophile, Pd-PEPPSI-IPr, and NaOtBu.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.2 M substrate concentration. The non-polar solvent prevents competitive solvent coordination that could disrupt the 12e⁻ Pd(0) active species.

  • Reaction: Seal the tube with a Teflon screwcap, remove it from the glovebox, and stir the mixture at 90 °C for 14 hours. The elevated temperature is critical to overcome the steric hindrance imposed by the C3-methyl group.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-aminated product.

Protocol B: C2-Selective Amination

Objective: Selective amination at the C2 position via a displacement mechanism[5]. Rationale: The bidentate ligand BINAP enforces a 14e⁻ Pd(0)L2 resting state, which favors oxidative addition at the C2 position due to transient coordination of the quinoline nitrogen[3],[5].

Materials:

  • 2,4-Dichloro-7-methoxy-3-methylquinoline (1.0 mmol)

  • Amine nucleophile (1.2 mmol)

  • Pd(OAc)2 (5.0 mol%)

  • rac-BINAP (7.5 mol%)

  • Cesium carbonate (Cs2CO3) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the quinoline substrate, amine, Pd(OAc)2, BINAP, and Cs2CO3. (Cs2CO3 is preferred here as it is milder than NaOtBu and enhances functional group tolerance).

  • Degassing: Seal the vial with a septum and purge with argon for 15 minutes.

  • Solvent Addition: Add sparged, anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 100 °C for 18 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with dichloromethane, wash with water, extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na2SO4, and concentrate for chromatographic purification.

Data Presentation & Reaction Scope

The following table summarizes the expected quantitative data and regioselectivity metrics based on the mechanistic behavior of 2,4-dichloroquinolines under various catalytic systems[4],[3],[5].

Ligand SystemAmine TypeDominant Active SpeciesMajor RegioisomerExpected YieldSelectivity (C4:C2)
IPr (NHC) Primary Alkyl12e⁻ Pd(0)LC4-Aminated78 - 85%> 95:5
P(tBu)3 Secondary Aryl12e⁻ Pd(0)LC4-Aminated70 - 80%90:10
BINAP Primary Alkyl14e⁻ Pd(0)L2C2-Aminated65 - 75%< 10:90
dppf Secondary Alkyl14e⁻ Pd(0)L2C2-Aminated60 - 70%< 5:95

Troubleshooting & Optimization Insights

  • Mitigating Exhaustive Diamination (Overfunctionalization): If diamination is observed, it is typically caused by "ring-walking" of the Pd catalyst after the first oxidative addition event[4]. To suppress this, use a slight excess (1.2 equiv) of the dichloroquinoline substrate. Alternatively, adding 10 mol% of a π-accepting additive (e.g., electron-deficient alkenes or DMSO) can facilitate the rapid decomplexation of the Pd catalyst from the mono-aminated product, preserving the remaining chloride[4].

  • Overcoming Steric Arrest: The 3-methyl group severely restricts the trajectory of the incoming amine. If incomplete conversion is observed, switch from in situ generated catalysts (e.g., Pd2(dba)3 + ligand) to preformed, highly active palladacycles (like Buchwald precatalysts or PEPPSI complexes). These ensure a rapid, quantitative generation of the active Pd(0) species without the formation of unreactive off-cycle aggregates.

  • Base-Induced Degradation: For amines containing base-sensitive functional groups (e.g., esters, enolizable ketones), replace the strong alkoxide base (NaOtBu) with a milder alternative such as K3PO4 or Cs2CO3. Note that weaker bases require longer reaction times and highly polar aprotic co-solvents to maintain reasonable reaction kinetics.

References

  • Source: ACS Catalysis (April 23, 2024)
  • Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0)
  • Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline Source: Benchchem URL
  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0)
  • 2768873-18-1 | 2,4-Dichloro-7-methoxy-3-methylquinoline Source: AiFChem URL

Sources

Harnessing the Potential of 2,4-Dichloro-7-methoxy-3-methylquinoline for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Medicinal Chemists and Synthetic Researchers

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] Among the vast library of quinoline-based synthons, 2,4-dichloro-7-methoxy-3-methylquinoline stands out as a highly versatile and powerful building block. Its strategically positioned chloro-substituents exhibit differential reactivity, enabling chemists to perform sequential and regioselective functionalization. This guide provides an in-depth exploration of the chemical reactivity of this scaffold and presents detailed, field-proven protocols for its incorporation into more complex heterocyclic systems through key synthetic transformations. We will delve into the mechanistic rationale behind nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, offering researchers the foundational knowledge and practical steps required to leverage this potent intermediate in drug discovery and materials science.

The Strategic Advantage of the Quinoline Core

The quinoline scaffold, a fusion of benzene and pyridine rings, is classified as a "privileged structure" in drug development.[3] This designation is earned by its ability to bind to a wide range of biological targets, leading to a diverse array of therapeutic applications.[4] Clinically significant drugs such as the antimalarial chloroquine, the antibacterial ciprofloxacin, and the anticancer agent camptothecin all feature the quinoline motif, underscoring its profound impact on modern medicine.[3][5] The specific precursor, 2,4-dichloro-7-methoxy-3-methylquinoline, offers three key points for diversification: the reactive chlorine atoms at the C2 and C4 positions, and the potential for modification of the methoxy group, making it an ideal starting point for constructing libraries of novel compounds.

Understanding the Regioselective Reactivity of the Dichloroquinoline Scaffold

The synthetic utility of 2,4-dichloro-7-methoxy-3-methylquinoline hinges on the distinct electronic environments of the C2 and C4 positions. The electron-withdrawing nature of the heterocyclic nitrogen atom renders the attached pyridine ring electron-deficient, thereby activating both chloro-substituents towards nucleophilic attack and oxidative addition by transition metals.

  • Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the C4 position is significantly more reactive than the C2 position.[6] This regioselectivity is primarily governed by the stability of the intermediate Meisenheimer complex. Nucleophilic attack at C4 allows the negative charge to be delocalized onto the ring nitrogen through a resonance structure, a stabilizing effect that is not possible with attack at C2.[7] This intrinsic reactivity difference allows for the selective substitution of the C4-chloro group under milder conditions, while the C2-chloro group remains intact for subsequent transformations.[8]

  • Palladium-Catalyzed Cross-Coupling: In transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the regioselectivity is more nuanced and can be controlled by the choice of catalyst, ligand, and reaction conditions. While C4 substitution is often favored in Suzuki couplings with 2,4-dichloropyrimidines[9], some palladium-catalyzed reactions on 2,4-dichloroquinolines have shown a preference for oxidative addition at the C2 position.[10][11] For Buchwald-Hartwig aminations on the analogous 2,4-dichloropyridine scaffold, high regioselectivity for the C2 position has been achieved, demonstrating that the reaction outcome can be tailored by the synthetic method employed.[12][13]

This differential reactivity is the key to a modular approach, enabling the stepwise and controlled construction of complex, multi-functionalized quinoline derivatives.

Synthesis of the Starting Material: 2,4-Dichloro-7-methoxy-3-methylquinoline

Before functionalization, the synthesis of the title compound is a necessary first step. A common and effective route involves the cyclization of an appropriately substituted aniline followed by chlorination.

Protocol 3.1: Two-Step Synthesis from 3-Methoxyaniline

This protocol is adapted from established procedures for substituted quinoline synthesis.[14][15]

Step 1: Conrad-Limpach Cyclization

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq.) and ethyl 2-methylacetoacetate (1.1 eq.).

  • Add a catalytic amount of acetic acid (0.1 eq.).

  • Heat the mixture at 100-120 °C for 2-3 hours, removing the evolved water and ethanol via a Dean-Stark trap or by distillation.

  • The resulting intermediate, an ethyl crotonate derivative, is added portion-wise to a flask containing a high-boiling point solvent (e.g., Dowtherm A) preheated to 250 °C.

  • Maintain the temperature for 30 minutes to ensure complete cyclization.

  • Cool the mixture, which will cause the product, 4-hydroxy-7-methoxy-3-methyl-2(1H)-quinolone, to precipitate.

  • Filter the solid, wash with a non-polar solvent (e.g., hexane), and dry.

Step 2: Chlorination

  • To the dried 4-hydroxy-quinolone from Step 1 (1.0 eq.), add phosphorus oxychloride (POCl₃, 5-10 eq.) in a flask equipped with a reflux condenser.

  • Optionally, a catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous NaOH or Na₂CO₃) until the pH is ~7-8, causing the product to precipitate.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield 2,4-dichloro-7-methoxy-3-methylquinoline.

Core Application Protocols for Heterocycle Elaboration

The following sections provide detailed protocols for the selective functionalization of the 2,4-dichloroquinoline scaffold.

Protocol 4.1: Regioselective C4-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages the higher intrinsic reactivity of the C4 position to achieve selective substitution with amine nucleophiles under thermal conditions, without the need for a metal catalyst.

Causality and Experimental Choices:

  • Nucleophile: Primary and secondary aliphatic amines are sufficiently nucleophilic to displace the C4-chloride. Aromatic amines are less reactive and may require higher temperatures or longer reaction times.

  • Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a high-boiling alcohol like isopropanol or n-butanol is used to facilitate the dissolution of reactants and to allow for heating.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to scavenge the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

Detailed Step-by-Step Methodology:

  • Dissolve 2,4-dichloro-7-methoxy-3-methylquinoline (1.0 eq.) in a suitable solvent (e.g., n-butanol) in a sealed reaction vessel.

  • Add the desired amine (1.2-1.5 eq.) and a base (e.g., DIPEA, 2.0 eq.).

  • Seal the vessel and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction progress using TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-chloro-4-amino-7-methoxy-3-methylquinoline derivative.

Data Presentation: C4-SNAr Reaction Scope

EntryNucleophileSolventTemp (°C)Time (h)Yield (%)
1Morpholinen-Butanol100692
2PiperidineIsopropanol80895
3AnilineDMF1201275
4Benzylaminen-Butanol100588

Visualization: SNAr Workflow

SNAr_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification Start Dissolve Dichloroquinoline in Solvent Add_Amine Add Amine Nucleophile (1.2 eq.) Start->Add_Amine Add_Base Add Base (DIPEA) (2.0 eq.) Add_Amine->Add_Base Heat Heat Reaction (80-120 °C, 4-12h) Add_Base->Heat Cool Cool to RT Heat->Cool Concentrate Concentrate in vacuo Cool->Concentrate Purify Column Chromatography Concentrate->Purify Product Isolated C4-Substituted Product Purify->Product

Caption: General workflow for selective C4-amination via SNAr.

Protocol 4.2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

This protocol is ideal for introducing aryl or heteroaryl moieties, typically at the remaining C2 position after a C4-SNAr, or directly at the more reactive C4 position. The following procedure details the coupling at the C2 position of a 4-amino substituted precursor.

Causality and Experimental Choices:

  • Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust and commonly used catalyst for this purpose.[9]

  • Boronic Acid: The organoboron coupling partner. A slight excess (1.2-1.5 eq.) is used to drive the reaction to completion.[16]

  • Base: An aqueous solution of a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[17]

  • Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic-soluble quinoline substrate and the water-soluble inorganic base.[16]

Detailed Step-by-Step Methodology:

  • To a Schlenk flask, add the 2-chloro-4-aminoquinoline substrate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Add the palladium catalyst [Pd(PPh₃)₄, 0.05 eq.].

  • Heat the mixture to reflux (80-100 °C) and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the desired 2-aryl-4-aminoquinoline product.

Data Presentation: C2-Suzuki Coupling Scope

EntryBoronic AcidBaseCatalyst (mol%)Yield (%)
1Phenylboronic acidK₂CO₃Pd(PPh₃)₄ (5)85
24-Methoxyphenylboronic acidCs₂CO₃Pd(PPh₃)₄ (5)89
3Thiophene-2-boronic acidK₂CO₃Pd(PPh₃)₄ (5)78
4Pyridine-3-boronic acidK₃PO₄Pd(dppf)Cl₂ (5)72

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle center Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Cl) Pd0->PdII Oxidative Addition PdII_B Ar-Pd(II)L₂(Ar') PdII->PdII_B Transmetalation Product Ar-Ar' PdII_B->Product Reductive Elimination Product->Pd0 ArCl R-Cl ArCl->PdII ArB R'-B(OH)₂ + Base ArB->PdII_B

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4.3: C-N Bond Formation via Buchwald-Hartwig Amination

This protocol provides a powerful and general method for forming C-N bonds, which is often more effective than SNAr for coupling less nucleophilic amines or when steric hindrance is a factor. The reaction can be tuned to be selective for either the C2 or C4 position.[12]

Causality and Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or BINAP are essential for facilitating the catalytic cycle, particularly the reductive elimination step.[18] The combination of Pd₂(dba)₃ (a Pd(0) source) and a ligand is a common and effective system.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are frequently used to deprotonate the amine, forming the active palladium-amido intermediate.[19]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalyst.

Detailed Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere, add the chloroquinoline substrate (1.0 eq.), the amine (1.2 eq.), the base (e.g., NaOtBu, 1.4 eq.), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq.), and the ligand (e.g., XPhos, 0.08 eq.) to a dry Schlenk tube.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the mixture to 80-110 °C.

  • Stir for 12-24 hours, monitoring the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over Na₂SO₄.

  • Concentrate the solution and purify by column chromatography to afford the aminated quinoline product.

Data Presentation: Buchwald-Hartwig Amination Scope

EntryAmineBaseLigandTemp (°C)Yield (%)
14-FluoroanilineNaOtBuXPhos10091
2IndoleK₃PO₄Xantphos11076
3n-HexylamineNaOtBuRuPhos9084
42-AminopyridineCs₂CO₃BINAP11068

Visualization: Buchwald-Hartwig Amination Workflow

BHW_Workflow A Combine Substrate, Amine, Base, Pd Catalyst, and Ligand (Inert Atmosphere) B Add Anhydrous, Degassed Solvent (Toluene) A->B C Heat Reaction (80-110 °C, 12-24h) B->C D Cool and Quench (aq. NH₄Cl) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Isolated Aminated Product F->G

Caption: A streamlined workflow for C-N bond formation via Buchwald-Hartwig amination.

Conclusion

2,4-Dichloro-7-methoxy-3-methylquinoline is a supremely adaptable scaffold for the synthesis of diverse heterocyclic molecules. By understanding and exploiting the differential reactivity of its C2 and C4 positions, researchers can employ a logical and stepwise approach to molecular construction. The protocols detailed herein for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination represent robust and reliable methods for elaborating this core structure. Mastery of these techniques empowers chemists to rapidly generate libraries of novel quinoline derivatives, accelerating the discovery of new therapeutic agents and advanced functional materials.

References

  • A. O. Oyebamiji, S. O. Akintelu, S. A. Ahmed, et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(25), 15816-15837. [Link]

  • B. C. Ranu, K. Chattopadhyay, U. Jana. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Beilstein Journal of Organic Chemistry, 5, 33. [Link]

  • Y. Li, Y. Zheng, Y. Zhang, et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(19), 6245. [Link]

  • S. R. Swain, S. S. Sahoo, S. Paidesetty, et al. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Research Journal of Pharmacy and Technology, 18(7), 3624-3632. [Link]

  • A. Bharti, R. K. Bijauliya, A. Yadav, Suman. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 183-191. [Link]

  • L. S. M. Miranda, M. A. F. de Oliveira, R. O. M. de Souza, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 24. [Link]

  • M. A. Yousef. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • B. C. Ranu, K. Chattopadhyay, U. Jana. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. ResearchGate. [Link]

  • J. M. Salvino, R. M. Solimeo, Y. Yoon. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Dissertation, Drexel University. [Link]

  • I. Bacsa, D. Szemerédi, J. Wölfling, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Arkivoc, 2018(5), 232-246. [Link]

  • L. S. M. Miranda, M. A. F. de Oliveira, R. O. M. de Souza, et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

  • A. A. Aly, M. A. El-Mekabaty, F. F. M. Shalaby, et al. (2018). Synthesis of Bis(1,2,3-Triazole) Functionalized Quinoline-2,4-Diones. Molecules, 23(9), 2269. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • R. J. Burton, M. L. Crowther, N. J. Fazakerley, et al. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Tetrahedron Letters, 54(50), 6900-6904. [Link]

  • R. J. Burton, M. L. Crowther, N. J. Fazakerley, et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. OUCI. [Link]

  • S. Suresh, S. A. Devi, P. M. Imran, et al. (2026). Synthesis of 7‐Chloro‐4‐methoxy‐thieno[2,3‐b]quinoline‐2‐carboxylate 2. ResearchGate. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • A. S. B. Lira, R. A. S. de Oliveira, R. O. M. de Souza, et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Journal of Heterocyclic Chemistry, 54(4), 2185-2207. [Link]

  • J. R. Bowen, D. W. J. Crank, C. G. D. Gethin, et al. (1993). 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and lH and I3C NMR Spectral Studies. Journal of the Chemical Society, Perkin Transactions 1, (22), 2745-2751. [Link]

  • G. Mir, A. Guerin, A. T. Placzek, et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14138-14153. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • A. Farcas, S. G. C. Farcas, C. Lherbet, et al. (2021). Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry, 86(5), 4125-4136. [Link]

  • M. Požar, M. H. Kadivnik, I. Sova, et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • K. Takaba, H. Yamanaka, T. SAKAMOTO. (1996). ASYMMETRIC SYNTHESIS OF (R)--(-METHoXY-,- 1,2,3,4-TETRAHYDROISOQUINOLINE (SO-CALLED "FUMARIZINE"). HETEROCYCLES, 43(8), 1777-1780. [Link]

  • R. H. Baker, C. J. Albisetti Jr, R. I. Meltzer, et al. (1946). 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid. Organic Syntheses, 26, 17. [Link]

  • A. A. El-Khamry, M. M. El-Kersh, M. M. M. El-Sadek, M. G. B. El-Din. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1332-1339. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aqueous Solubility Troubleshooting for 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of highly substituted, lipophilic aza-arenes. 2,4-Dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1) presents a particularly severe challenge for aqueous assays.

This guide is designed to move beyond generic advice. We will dissect the exact physicochemical mechanisms driving this compound's insolubility and provide field-validated, self-sustaining protocols to keep your compound in solution during in vitro and in vivo workflows.

PART 1: Mechanistic Root Cause Analysis

To solve a solubility issue, we must first understand the causality behind it. Why does this specific molecule aggressively resist aqueous solvation?

  • Extreme pKa Shift (The Failure of pH Adjustment): The unsubstituted quinoline core typically exhibits a pKa of ~4.94, making it amenable to salt formation in mildly acidic media 1. However, the introduction of highly electronegative chlorine atoms at the 2 and 4 positions exerts a profound inductive electron-withdrawing effect. This pulls electron density away from the quinoline nitrogen, drastically reducing its basicity. Predictive models for the base 2,4-dichloroquinoline scaffold indicate the pKa plummets to approximately -1.10 2. Consequently, the nitrogen remains unprotonated even in strongly acidic buffers, rendering standard pH-adjustment techniques entirely ineffective.

  • Hydrophobic Shielding & Lattice Energy: The 7-methoxy and 3-methyl groups, combined with the planar aromatic core, drive up the partition coefficient (LogP) and crystal lattice energy. Water molecules cannot overcome the intermolecular forces holding the solid lattice together 3.

G API 2,4-Dichloro-7-methoxy- 3-methylquinoline Sub1 2,4-Dichloro Substitution API->Sub1 Sub2 7-Methoxy & 3-Methyl API->Sub2 Sub3 Planar Aromatic Core API->Sub3 Effect1 Extreme Electron Withdrawal pKa drops to < 0 Sub1->Effect1 Effect2 High Lipophilicity (LogP) Hydrophobic Shielding Sub2->Effect2 Effect3 High Crystal Lattice Energy Sub3->Effect3 Result1 Salt Formation Fails (No protonation at pH > 0) Effect1->Result1 Result2 Aqueous Insolubility (Precipitation in Media) Effect2->Result2 Effect3->Result2 Result1->Result2

Fig 1: Mechanistic root cause analysis of aqueous insolubility for highly substituted quinolines.

PART 2: Frequently Asked Questions (FAQs)

Q1: I tried lowering the pH of my buffer to 2.0 to form a hydrochloride salt, but the compound still floats on top. Why? A1: As established in our root cause analysis, the pKa of this specific dichloro-quinoline is negative. At pH 2.0, the environment is not acidic enough to force a proton onto the electron-starved nitrogen. You must abandon chemical modification (salt formation) and rely on physical solubilization techniques like complexation or micellar dispersion 4.

Q2: My compound dissolves perfectly in 100% DMSO. However, when I dilute it 1:100 into PBS or cell culture media, it immediately turns cloudy. How do I fix this? A2: This is a classic "solvent crash." When you inject the DMSO stock into water, the DMSO rapidly diffuses into the bulk aqueous phase. The highly lipophilic quinoline molecules are suddenly exposed to a high dielectric environment, causing them to rapidly aggregate and precipitate. To prevent this, you must use a Co-solvent Cascade (see Protocol B) to step down the dielectric constant and form protective micelles before the final aqueous dilution.

Q3: Which cyclodextrin is best suited for this specific scaffold? A3: For a multi-substituted bicyclic ring like 2,4-Dichloro-7-methoxy-3-methylquinoline, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) are optimal. The β-cyclodextrin cavity size (approx. 6.0–6.5 Å) perfectly accommodates the planar quinoline core, while the hydrophilic exterior ensures aqueous compatibility 3.

PART 3: Validated Troubleshooting Workflows & Protocols

Depending on your downstream application, select the appropriate self-validating protocol below.

FormulationWorkflow Start Solubility Enhancement Strategy Cond1 In Vitro Assays (Cell Culture / Enzyme) Start->Cond1 Cond2 In Vivo Studies (Animal Dosing) Start->Cond2 Sol1 Co-Solvent Cascade (DMSO + PEG-400 + Tween-80) Cond1->Sol1 Sol2 Cyclodextrin Complexation (20% HP-β-CD in Saline) Cond2->Sol2 Step1 1. Dissolve API in 100% DMSO Sol1->Step1 StepA 1. Prepare 20% HP-β-CD Solution Sol2->StepA Step2 2. Add PEG-400 & Tween-80 Step1->Step2 Step3 3. Dilute with PBS/Media Step2->Step3 Final Clear, Stable Aqueous Solution Step3->Final StepB 2. Add API & Sonicate/Stir 24h StepA->StepB StepC 3. Filter (0.22 µm) & Quantify StepB->StepC StepC->Final

Fig 2: Decision tree and step-by-step workflow for in vitro and in vivo solubility enhancement.

Protocol A: Cyclodextrin Complexation (Ideal for In Vivo Dosing)

Mechanism: Encapsulates the hydrophobic quinoline core within a hydrophilic oligosaccharide shell.

  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile saline (0.9% NaCl). Adjust the final volume to 100 mL to create a 20% (w/v) HP-β-CD solution.

  • API Addition: Weigh the required amount of 2,4-Dichloro-7-methoxy-3-methylquinoline (target 2-5 mg/mL) and add it directly to the HP-β-CD solution as a dry powder. Do not use DMSO here.

  • Equilibration: Subject the suspension to bath sonication for 30 minutes at room temperature, followed by continuous magnetic stirring for 24 hours. The extended time is required to overcome the high crystal lattice energy and allow the inclusion complex to reach thermodynamic equilibrium.

  • Validation: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Quantification: Analyze the filtrate via HPLC-UV to confirm the exact dissolved concentration before dosing.

Protocol B: Co-Solvent / Micellar Cascade (Ideal for In Vitro Assays)

Mechanism: Gradually lowers the dielectric constant of the solvent system and utilizes surfactants to form protective micelles around the API.

  • Primary Solvation: Dissolve the compound in 100% DMSO to create a highly concentrated master stock (e.g., 50 mM).

  • Intermediate Phase (The Cascade): In a separate tube, prepare your intermediate formulation. Add 5% (v/v) of the master stock, followed by 40% PEG-400, and 5% Tween-80. Vortex vigorously. The PEG-400 acts as a co-solvent, while Tween-80 coats the molecules.

  • Aqueous Dilution: Slowly add 50% (v/v) of your aqueous buffer (PBS or media) dropwise while vortexing continuously.

  • Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. Check the bottom of the tube for a microscopic pellet. If no pellet forms, the micellar dispersion is stable.

PART 4: Quantitative Data & Benchmarks

The table below summarizes the expected solubility limits and stability profiles when applying these techniques to highly lipophilic, dichloro-substituted quinolines.

Formulation StrategyPrimary ApplicationExpected Solubility LimitStability / Shelf LifeCytotoxicity Risk
Pure Aqueous Buffer (pH 2 - 7.4) None (Control)< 1 µg/mLN/A (Precipitates)None
DMSO Direct Dilution (1% in PBS) Quick in vitro screens~5 - 10 µg/mL< 1 Hour (Crashes out)High (DMSO toxicity)
20% HP-β-CD in Saline In vivo PK/PD dosing2.0 - 5.0 mg/mL> 7 Days at 4°CLow
5% DMSO / 40% PEG-400 / 5% Tween-80 In vitro / IV dosing5.0 - 10.0 mg/mL~ 24 - 48 HoursModerate (Surfactant)

References

  • Product Class 3: Quinolines - Thieme Connect[Link]

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences (WJBPHS) [Link]

Sources

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2,4-Dichloro-7-methoxy-3-methylquinoline. This substrate presents unique challenges, primarily concerning regioselectivity and catalyst stability. This document provides insights and actionable protocols to help you navigate these complexities and achieve optimal results in your synthesis projects.

Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the Suzuki coupling of 2,4-Dichloro-7-methoxy-3-methylquinoline?

The main challenges stem from three key aspects of the substrate:

  • Regioselectivity: The molecule has two distinct chloride leaving groups at the C2 and C4 positions. The electronic and steric environments of these positions are different, leading to a potential mixture of products (mono-arylation at C2, mono-arylation at C4, and di-arylation). Controlling the reaction to selectively target one position is a significant hurdle.[1][2]

  • Catalyst Poisoning: As a nitrogen-containing heterocycle, the quinoline substrate can act as a ligand for the palladium catalyst. The lone pair of electrons on the nitrogen can coordinate to the palladium center, forming inactive species and inhibiting the catalytic cycle.[3][4] This is a common issue with nitrogen-rich heteroaryl halides.

  • Reactivity of Aryl Chlorides: Aryl chlorides are the least reactive among aryl halides (reactivity order: I > Br > OTf >> Cl) for the oxidative addition step in the Suzuki catalytic cycle.[5][6] This inherent low reactivity necessitates more robust and highly active catalytic systems, often requiring higher temperatures and specialized ligands.

Q2: Which position, C2 or C4, is expected to be more reactive?

Predicting the site of selective coupling in dihaloquinolines can be complex. For 2,4-dihaloquinolines, the C2 position is often reported to undergo preferential Suzuki-Miyaura coupling reactions.[1] This is attributed to the electronic nature of the position adjacent to the ring nitrogen. However, the outcome can be heavily influenced by the specific catalyst, ligand, and reaction conditions employed. It is crucial to experimentally determine the selectivity for your specific system.

Q3: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling that forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide.[7][8] The catalytic cycle is generally understood to proceed through three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the quinoline, forming a Pd(II) complex.[5]

  • Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate species.[7][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.[5][7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L₂) (Oxidative Addition Product) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-R(L₂) (Transmetalation Product) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination prod Ar-R (Coupled Product) Trans->prod sub1 Ar-X (Dichloroquinoline) sub1->OxAdd sub2 R-B(OH)₂ (Boronic Acid) sub2->Trans sub3 Base (e.g., K₃PO₄) sub3->Trans

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material

Q: My reaction is not starting, or the conversion is very low after several hours. What are the likely causes and how can I fix this?

A: This is a common problem, often linked to catalyst activity. The primary suspects are catalyst poisoning by the quinoline nitrogen and the general inertness of the C-Cl bond.

Troubleshooting Steps & Explanations:

  • Combat Catalyst Poisoning: The quinoline nitrogen can deactivate your catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium atom, preventing the quinoline nitrogen from coordinating and poisoning the catalyst.[3][10]

    • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are excellent starting points. Trialkylphosphines like P(t-Bu)₃ can also be effective.[3][11]

  • Ensure Pre-catalyst Activation: Many reactions use a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species. This step can be inefficient.

    • Solution: Consider using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[3][12] If using a Pd(II) source, ensure your conditions (base, solvent, temperature) are sufficient to promote reduction.

  • Verify Reagent and Solvent Quality: Impurities, especially oxygen and water (in anhydrous reactions), can kill the catalyst.

    • Solution: Use freshly distilled and rigorously degassed solvents. Ensure your boronic acid is pure and dry; boronic acids can degrade on storage, especially heteroaryl boronic acids.[12][13] Perform at least three freeze-pump-thaw cycles or bubble an inert gas (Argon/Nitrogen) through the solvent for 30-60 minutes before adding the catalyst.[14]

  • Optimize Base and Temperature: The base is critical for the transmetalation step, and temperature is needed to overcome the activation energy of the C-Cl oxidative addition.

    • Solution: For challenging couplings with aryl chlorides, stronger bases are often required. K₃PO₄ and Cs₂CO₃ are generally more effective than Na₂CO₃.[14] Ensure the reaction temperature is high enough, typically in the range of 80-120 °C for aryl chlorides.[15]

Issue 2: Poor Regioselectivity or Formation of Di-substituted Product

Q: I'm getting a mixture of C2- and C4-arylated products, or the reaction is proceeding to the di-substituted product. How can I achieve selective mono-arylation?

A: Achieving regioselectivity requires fine-tuning the reaction conditions to exploit the subtle differences in reactivity between the C2 and C4 positions.

Troubleshooting Steps & Explanations:

  • Control Stoichiometry: To favor mono-substitution, the boronic acid should be the limiting reagent.

    • Solution: Start with 1.0 - 1.2 equivalents of the boronic acid relative to the dichloroquinoline. Using a large excess of the boronic acid will invariably lead to the di-substituted product.[16]

  • Lower the Reaction Temperature: Higher temperatures provide more energy to the system, which can overcome the activation barrier for the less reactive C-Cl bond, leading to a loss of selectivity.

    • Solution: Screen a range of temperatures (e.g., 60 °C, 80 °C, 100 °C) while monitoring the reaction by LC-MS or TLC. Identify the lowest temperature that gives a reasonable rate for the desired mono-arylation without significant formation of the di-arylated byproduct.

  • Screen Ligands: The steric and electronic properties of the ligand can significantly influence which C-Cl bond the palladium catalyst inserts into.

    • Solution: There is no universal ligand for selectivity. A screening approach is necessary. Compare a moderately bulky ligand (e.g., PPh₃) with a very bulky ligand (e.g., XPhos). The steric hindrance of the ligand may favor reaction at the more accessible C4 position over the more hindered C2 position (flanked by the C3-methyl group).

Issue 3: Significant Homocoupling of the Boronic Acid

Q: My main byproduct is the symmetrical biaryl from the homocoupling of my boronic acid. How do I prevent this?

A: Homocoupling is primarily caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[10][12]

Troubleshooting Steps & Explanations:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.

    • Solution: Ensure your entire reaction setup is under a positive pressure of an inert gas (Argon or Nitrogen). Degas the solvent and the reaction mixture thoroughly before adding the palladium catalyst.[10][14]

  • Use a Direct Pd(0) Source: Pd(II) pre-catalysts are reduced to Pd(0) in situ. This reduction process can sometimes consume the boronic acid, leading to homocoupling.

    • Solution: Starting with a Pd(0) source like Pd₂(dba)₃ can mitigate this specific pathway to homocoupling.[12]

  • Control Stoichiometry: While a slight excess is needed to drive the reaction to completion, a large excess can favor side reactions.

    • Solution: Use only a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents).

Issue 4: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turned black and the reaction stalled. What happened?

A: The formation of a black precipitate is indicative of palladium black, which is aggregated, catalytically inactive palladium metal.[3] This means your active catalyst has decomposed.

Troubleshooting Steps & Explanations:

  • Check Ligand-to-Palladium Ratio: The ligand stabilizes the palladium nanoparticles, preventing them from aggregating. If the ligand degrades or is not present in sufficient quantity, the catalyst will crash out.

    • Solution: Ensure an appropriate ligand-to-palladium ratio. For monodentate ligands (like SPhos or P(t-Bu)₃), a ratio of 2:1 to 4:1 (Ligand:Pd) is typical.[12]

  • Lower the Reaction Temperature: High temperatures can accelerate ligand dissociation and catalyst decomposition.

    • Solution: If you observe palladium black formation, try running the reaction at a lower temperature. It is better to have a slower, stable reaction than a fast, unstable one.[3]

  • Ensure Proper Mixing: Inadequate stirring can create localized "hot spots" or high concentrations of reagents that can lead to decomposition.

    • Solution: Use a properly sized stir bar and ensure vigorous, efficient stirring throughout the reaction.

Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Parameter Screening
ParameterRecommended RangeRationale & Key Considerations
Palladium Source 1-5 mol%Pd₂(dba)₃ or Pd(OAc)₂. Use lower loadings for initial screens.
Ligand 2-10 mol%Screen bulky phosphines: SPhos, XPhos, P(t-Bu)₃. Ratio of L:Pd should be ~2:1.[3]
Base 2.0 - 3.0 eq.K₃PO₄ or Cs₂CO₃. Must be finely ground and anhydrous.[14]
Boronic Acid 1.1 - 1.5 eq.Use a slight excess to favor product formation but avoid homocoupling.
Solvent 0.1 - 0.2 MDioxane, Toluene, or DMF. Must be anhydrous and degassed.
Temperature 80 - 110 °CStart at 100 °C and adjust based on selectivity and rate.
Atmosphere Inert (Ar or N₂)Absolutely critical to prevent catalyst oxidation and homocoupling.[14]
Protocol 1: General Procedure for Suzuki Coupling Screen

This protocol is designed for initial screening to find active conditions.

  • To a flame-dried Schlenk tube or reaction vial, add 2,4-dichloro-7-methoxy-3-methylquinoline (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Seal the vessel with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., SPhos, 0.04 eq.) under a positive flow of inert gas.

  • Add the anhydrous, degassed solvent (e.g., Dioxane, to make a 0.1 M solution) via syringe.

  • Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Stir the mixture vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common issues.

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Conversion) q1 Is the mixture black? start->q1 sol1 Catalyst Decomposed - Lower Temperature - Check Ligand:Pd Ratio - Improve Stirring q1->sol1 Yes q2 Is Homocoupling a major byproduct? q1->q2 No success Successful Reaction sol1->success sol2 Oxygen Present - Improve Degassing Protocol - Use Pd(0) Source - Check Boronic Acid Stoichiometry q2->sol2 Yes q3 Are starting materials consumed? q2->q3 No sol2->success sol3 Catalyst Inactive/Poisoned - Use Bulky Ligand (SPhos, XPhos) - Increase Temperature - Use Stronger Base (K₃PO₄) - Check Reagent Quality q3->sol3 No sol4 Poor Selectivity - Lower Temperature - Use Boronic Acid as Limiting Reagent - Screen Different Ligands q3->sol4 Yes, but poor selectivity sol3->success sol4->success

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. (2007). Synfacts, 2007(12), 1248–1248. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. (2016). Molecules, 21(8), 1033. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2007). The Journal of Organic Chemistry, 72(22), 8459–8467. [Link]

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. (2011). Molecules, 16(8), 6681–6699. [Link]

  • Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki–Miyaura coupling reactions. (2019). Journal of Chemical Research, 43(7-8), 274-280. [Link]

  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Academia.edu. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Organometallics, 36(11), 2074–2081. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society, 127(26), 9382–9383. [Link]

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (2026). Molecules, 31(3), 156. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016). Chemical Science, 7(10), 6408-6421. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2013). Synlett, 24(10), 1189-1205. [Link]

  • One-Pot Cross-Coupling/C–H Functionalization Reactions: Quinoline as a Substrate and Ligand through N–Pd Interaction. (2020). The Journal of Organic Chemistry, 85(4), 2137–2145. [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. (2009). Organic Letters, 11(1), 177–180. [Link]

  • Synthesis of functionalized pyridines and quinolines by palladium-catalyzed cross-coupling reactions. (2018). RosDok. [Link]

  • Challenges In Suzuki Coupling Reaction. (2025). Kairav Chemofarbe Industries Ltd. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2008). The Journal of Organic Chemistry, 73(15), 5729–5735. [Link]

  • Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. (2015). ResearchGate. [Link]

  • Struggling on suzuki couplings. (2026). Reddit. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7(10), 6408-6421. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science, 7, 6408-6421. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering, 1(6), 636-643. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Molecules, 26(7), 1951. [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2017). ResearchGate. [Link]

  • Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021). InCatT. [Link]

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Technical Support Center: Troubleshooting NMR Signal Overlap for 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2,4-dichloro-7-methoxy-3-methylquinoline. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common analytical challenge: signal overlap in ¹H NMR spectra. Our focus is to equip you with the expertise and practical insights needed to resolve these issues and obtain high-quality, interpretable data for your research.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal overlap in the aromatic region of the ¹H NMR spectrum of my 2,4-dichloro-7-methoxy-3-methylquinoline sample. Is this expected?

A1: Yes, this is a common observation. The quinoline ring system itself gives rise to a complex set of signals in the aromatic region of a ¹H NMR spectrum.[1][2] For 2,4-dichloro-7-methoxy-3-methylquinoline, the protons on the benzene portion of the quinoline ring (H-5, H-6, and H-8) are in relatively similar chemical environments. This proximity in their electronic environments leads to similar chemical shifts, often resulting in overlapping multiplets that can be difficult to assign definitively from a simple 1D spectrum.[3]

Q2: What are the primary factors contributing to this signal overlap?

A2: Several factors contribute to the observed signal overlap:

  • Similar Electronic Environments: The protons on the substituted benzene ring of the quinoline core experience comparable shielding and deshielding effects, leading to close chemical shift values.[4]

  • Complex Spin-Spin Coupling: The protons on the quinoline ring are spin-coupled to each other, resulting in complex splitting patterns (multiplets).[5] When these multiplets are close together, they can merge, creating a broad, unresolved signal.

  • Concentration Effects: Quinoline derivatives can exhibit concentration-dependent chemical shifts due to intermolecular interactions like π-π stacking.[6][7] At higher concentrations, these interactions can cause line broadening and shifts that exacerbate overlap.

Q3: Are there any initial, straightforward steps I can take to try and resolve this overlap without resorting to complex experiments?

A3: Absolutely. Before proceeding to more advanced techniques, consider these simple yet effective adjustments:

  • Change the NMR Solvent: Acquiring the spectrum in a different deuterated solvent can often resolve overlapping signals.[8][9] Solvents with different magnetic anisotropies, such as benzene-d₆ or pyridine-d₅, can induce differential shifts in the proton resonances compared to a more standard solvent like CDCl₃.[10] This is because aromatic solvents can form weak, transient complexes with the solute, altering the local magnetic environment of the protons.[10]

  • Vary the Temperature: Recording spectra at different temperatures can alter the chemical shifts of protons, potentially resolving overlap.[11][12] This is particularly useful if conformational dynamics or hydrogen bonding are influencing the proton environments.[13][14]

  • Adjust the Sample Concentration: If intermolecular interactions are suspected to be contributing to line broadening and overlap, try acquiring a spectrum of a more dilute sample.[8][10] This can minimize π-π stacking and other aggregation effects.[7]

In-Depth Troubleshooting Guides

For more persistent signal overlap issues, the following advanced techniques can be employed.

Guide 1: Strategic Use of Different NMR Solvents

The choice of solvent can have a significant impact on the chemical shifts of your compound. By systematically testing a few different solvents, you can often find one that provides the necessary resolution.

Rationale

Different solvents possess distinct magnetic susceptibilities and can engage in various intermolecular interactions with the analyte (solute).[15][16] These interactions alter the electron density around the protons of the solute molecule, thereby changing their chemical shifts.[17] Aromatic solvents, in particular, are known to cause significant changes in chemical shifts due to their anisotropic magnetic properties.[10]

Experimental Protocol
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your 2,4-dichloro-7-methoxy-3-methylquinoline sample in a common solvent like CDCl₃.

  • Solvent Selection: Prepare new samples in a selection of deuterated solvents with varying properties. A good starting set would include:

    • Benzene-d₆: An aromatic solvent known for inducing significant chemical shift changes.

    • Acetone-d₆: A more polar aprotic solvent.

    • Methanol-d₄: A polar protic solvent.

    • DMSO-d₆: A highly polar aprotic solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum for each new sample, ensuring all acquisition parameters (e.g., number of scans, relaxation delay) are consistent.

  • Comparison: Carefully compare the aromatic regions of the spectra obtained in the different solvents to identify which solvent provides the best signal dispersion.

Data Summary Table
SolventPredicted Effect on Aromatic Protons
CDCl₃ Standard reference spectrum.
Benzene-d₆ Significant upfield or downfield shifts are possible due to solvent anisotropy.[10]
Acetone-d₆ Moderate shifts due to polarity and potential dipole-dipole interactions.[16]
Methanol-d₄ Potential for hydrogen bonding with the methoxy group, which could influence the electronic environment of the ring system.[18]
DMSO-d₆ Strong solvent effects due to high polarity.[17]
Guide 2: Temperature Variation Studies

Altering the temperature of the NMR experiment can be a powerful tool for resolving overlapping signals, especially when conformational flexibility or chemical exchange processes are involved.

Rationale

Changes in temperature can affect the populations of different molecular conformations and the rates of dynamic processes.[11][13] This can lead to temperature-dependent chemical shifts.[12][19] Even in relatively rigid molecules, temperature can influence intermolecular interactions and solvation, which in turn can affect chemical shifts.[14]

Experimental Protocol
  • Room Temperature Spectrum: Acquire a standard ¹H NMR spectrum at the default probe temperature (e.g., 298 K).

  • Elevated Temperature Spectra: Increase the temperature in increments (e.g., 10 K) and acquire a spectrum at each new temperature. A typical range might be 308 K to 328 K.

  • Low-Temperature Spectra: If your probe has cooling capabilities, acquire spectra at lower temperatures (e.g., 288 K, 278 K).

  • Analysis: Compare the spectra to see if any of the overlapping signals begin to resolve at different temperatures.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Signal Overlap Observed Solvent Change Solvent Start->Solvent Resolved Problem Resolved Solvent->Resolved Success NotResolved Still Overlapped Solvent->NotResolved Failure Temp Vary Temperature Shift Use Shift Reagent Temp->Shift Failure Temp->Resolved Success TwoD 2D NMR Shift->TwoD Failure Shift->Resolved Success TwoD->Resolved Success NotResolved->Temp

Caption: A logical workflow for troubleshooting NMR signal overlap.

Guide 3: Application of Lanthanide Shift Reagents

When other methods fail to provide adequate resolution, the use of lanthanide shift reagents (LSRs) can be a powerful, albeit more advanced, technique.

Rationale

Lanthanide shift reagents are paramagnetic complexes that can reversibly bind to Lewis basic sites in a molecule, such as the nitrogen atom or the methoxy oxygen in 2,4-dichloro-7-methoxy-3-methylquinoline.[20][21] This interaction induces large changes in the chemical shifts of nearby protons.[22][23] The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, often leading to a significant spreading out of previously overlapping signals.[24][25]

Experimental Protocol
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample.

  • Reagent Selection: Choose an appropriate lanthanide shift reagent. Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts, while praseodymium-based reagents (e.g., Pr(fod)₃) cause upfield shifts.[23]

  • Titration: Add a small, known amount of the LSR to your NMR tube and acquire another spectrum.

  • Incremental Addition: Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved. It is crucial to monitor the spectra for any significant line broadening, which can be a side effect of using LSRs.[21]

Guide 4: Advanced 2D NMR Techniques

Two-dimensional (2D) NMR spectroscopy is often the definitive method for resolving severe signal overlap and unambiguously assigning proton signals.[26][27]

Rationale

2D NMR experiments add a second frequency dimension to the spectrum, which allows for the correlation of nuclear spins.[28][29] This spreads the signals out over a plane, often resolving signals that are completely overlapped in a 1D spectrum.[30][31]

Key 2D NMR Experiments
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, which is typically protons on adjacent atoms.[26] Cross-peaks in the COSY spectrum connect the signals from these coupled protons.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a spin system, not just those that are directly coupled.[31] This is particularly useful for identifying all the protons belonging to a specific structural fragment.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[26] Since ¹³C spectra are generally much better resolved than ¹H spectra, this is an excellent way to resolve overlapping proton signals.[27][30]

Experimental Workflow Diagram

TwoD_NMR_Workflow Start Severe Overlap in 1D ¹H Spectrum COSY Acquire ¹H-¹H COSY Start->COSY HSQC Acquire ¹H-¹³C HSQC Start->HSQC Assign Assign Cross-Peaks COSY->Assign HSQC->Assign Structure Elucidate Connectivity and Resolve Overlap Assign->Structure

Caption: Workflow for using 2D NMR to resolve signal overlap.

By systematically applying these troubleshooting strategies, from simple adjustments of experimental parameters to the application of advanced 2D NMR techniques, researchers can successfully overcome the challenges of signal overlap in the NMR analysis of 2,4-dichloro-7-methoxy-3-methylquinoline.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • ApSimon, J. W., Beierbeck, H., & Saunders, J. K. (1973). Lanthanide Shift Reagents in 13C Nuclear Magnetic Resonance: Quantitative Determination of Pseudocontact Shifts and Assignment of 13C Chemical Shifts of Steroids. Canadian Journal of Chemistry, 51(20), 3374-3381.
  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR | PDF. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • Cavanagh, J., & Cierpicki, T. (2019). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Protein Science, 28(4), 737-746.
  • Cavanagh, J., & Cierpicki, T. (2020, January 15). Temperature Dependence of NMR Chemical Shifts: Tracking and Statistical Analysis. Protein Science. Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • MRI Questions. (2015, February 12). 5.2 Chemical Shift. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • Reddit. (2019, September 14). What causes the temperature-sensitivity of the chemical shift in NMR-spectroscopy? Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • AIP Publishing. (n.d.). Temperature‐Dependent Chemical Shifts in the NMR Spectra of Gases. Retrieved from [Link]

  • ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps? Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). NMR methods for the analysis of mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

  • ACS Publications. (n.d.). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 2D NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

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Preventing degradation of 2,4-Dichloro-7-methoxy-3-methylquinoline during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,4-Dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1). As a highly functionalized quinoline derivative, this compound serves as a critical intermediate in drug discovery and molecular synthesis. However, the presence of two highly reactive carbon-chlorine (C-Cl) bonds at the 2- and 4-positions, combined with a methoxy-substituted aromatic system, makes it uniquely susceptible to specific degradation pathways during long-term storage and handling.

This guide is designed for researchers and drug development professionals. It moves beyond basic storage instructions to explain the causality behind degradation, providing self-validating protocols to ensure the structural integrity of your compound.

I. Mechanistic Overview of Degradation

To prevent degradation, we must first understand the chemical vulnerabilities of the molecule. The quinoline ring nitrogen acts as a strong electron-withdrawing group, significantly activating the 2- and 4-positions toward Nucleophilic Aromatic Substitution (SNAr) and Hydrolysis [1]. Furthermore, halogenated quinolines are known to be sensitive to photo-induced radical cleavage [2].

DegradationPathways Parent 2,4-Dichloro-7-methoxy- 3-methylquinoline Moisture Moisture (H2O) Hydrolysis Parent->Moisture Light UV/Vis Light (hv) Photodegradation Parent->Light Solvents Protic Solvents (MeOH) Solvolysis / SNAr Parent->Solvents HydrolysisProd 2-Hydroxy / 4-Hydroxy Derivatives (Quinolones) Moisture->HydrolysisProd C2/C4 Electrophilic Attack PhotoProd Dechlorinated & Oxidized Byproducts Light->PhotoProd Radical Cleavage SolvolysisProd 4-Methoxy / 2-Methoxy Substituted Derivatives Solvents->SolvolysisProd Nucleophilic Substitution

Fig 1. Mechanistic pathways of 2,4-Dichloro-7-methoxy-3-methylquinoline degradation.

II. Frequently Asked Questions & Troubleshooting

Q1: My powder was initially off-white but has turned yellow after three months on the benchtop. What is the cause, and is it still usable? A1: The yellowing is a classic visual indicator of photochemical degradation or oxidation [2]. Chloroquinolines exposed to ambient UV/visible light undergo radical-mediated dechlorination and subsequent ring oxidation, forming conjugated, colored byproducts. Troubleshooting: Do not use the discolored batch for sensitive assays without repurifying via flash chromatography. To prevent this, the compound must be stored in amber glass vials to block UV transmission.

Q2: I prepared a 10 mM stock solution in Methanol for long-term storage at 4°C. After a week, LC-MS analysis shows a major peak with a mass shift of -34 Da. What happened? A2: You are observing solvolysis via SNAr . The chlorine at the 4-position of the quinoline ring is highly activated by the adjacent nitrogen atom [3]. Methanol acts as a nucleophile, displacing the chlorine to form 4-methoxy-2-chloro-7-methoxy-3-methylquinoline (loss of Cl isotope pattern, net mass change of -34 Da). Troubleshooting: Never store 2,4-dichloroquinolines in protic nucleophilic solvents (methanol, ethanol, water) for extended periods. Use anhydrous, aprotic solvents like DMSO or Acetonitrile, and store at -20°C.

Q3: During biological assays in aqueous buffers (pH 7.4), I notice a rapid decline in the parent compound concentration and the appearance of a +18 Da mass shift (M-Cl+OH). How can I mitigate this? A3: The compound is undergoing aqueous hydrolysis . Water attacks the electrophilic C2 and C4 positions, displacing the chloride ions to form hydroxyquinolines, which rapidly tautomerize into highly stable quinolones [1]. Troubleshooting: This is an inherent liability of 2,4-dichloroquinolines in aqueous media. To mitigate this during assays, minimize the compound's residence time in water. Prepare aqueous dilutions immediately before dosing, and ensure your buffer does not contain strong nucleophiles (e.g., primary amines like Tris buffer, which can also attack the C4 position).

III. Quantitative Stability Profile

The table below summarizes the expected stability of 2,4-Dichloro-7-methoxy-3-methylquinoline under various storage conditions. This data allows you to select the appropriate storage modality based on your experimental timeline.

Storage ConditionState / SolventDurationExpected PurityPrimary Degradation Pathway
-20°C, Dark, Argon Solid (Powder)24 Months> 99.0%None (Optimal Condition)
25°C, Ambient Light Solid (Powder)3 Months< 90.0%Photodegradation / Oxidation
-20°C, Dark Solution (Anhydrous DMSO)6 Months~ 98.0%Trace Hydrolysis (from ambient moisture)
4°C, Dark Solution (Methanol)1 Week< 85.0%Solvolysis (SNAr)
25°C, Light Solution (pH 7.4 Buffer)24 Hours< 70.0%Aqueous Hydrolysis

IV. Standardized Experimental Protocols

To ensure scientific integrity, use the following self-validating protocols for handling and analyzing this compound.

Protocol 1: Optimal Long-Term Storage & Aliquoting Workflow

Causality: Repeated freeze-thaw cycles introduce atmospheric condensation (moisture) into the vial, rapidly accelerating C-Cl hydrolysis. This protocol utilizes an equilibration step to validate moisture exclusion.

  • Drying: Ensure the synthesized or purchased powder is completely dry. If necessary, place the open vial in a vacuum desiccator over P₂O₅ for 12 hours.

  • Aliquoting: Divide the bulk powder into single-use or limited-use aliquots using amber glass vials (blocks UV light).

  • Argon Backfilling: Gently blow a stream of dry Argon or Nitrogen gas into the vial for 10 seconds to displace oxygen and atmospheric moisture.

  • Sealing: Cap tightly with PTFE-lined septa (avoid rubber, which can leach plasticizers). Store at -20°C or -80°C.

  • Thawing (Critical Self-Validating Step): When retrieving an aliquot, do not open the vial immediately . Allow the sealed vial to sit at room temperature for 30 minutes. Validation: If the vial is opened while cold, condensation will visibly form on the glass interior, indicating moisture contamination. Equilibrating prevents this.

Protocol 2: Stability-Indicating HPLC Assay (Forced Degradation)

Causality: To confidently quantify the parent compound, your analytical method must be proven to separate the parent from its hydrolysis and photo-degradation products [1].

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution in anhydrous Acetonitrile (ACN).

  • Stress Conditions (Run in parallel):

    • Acidic: 0.5 mL Stock + 0.5 mL 0.1 M HCl. Incubate at 40°C for 4 hours.

    • Basic: 0.5 mL Stock + 0.5 mL 0.1 M NaOH. Incubate at 40°C for 4 hours.

    • Oxidative: 0.5 mL Stock + 0.5 mL 3% H₂O₂. Incubate at 25°C for 4 hours.

    • Control: 0.5 mL Stock + 0.5 mL HPLC-grade H₂O. Incubate at 40°C for 4 hours.

  • Neutralization: Neutralize the acidic and basic samples with equivalent volumes of NaOH and HCl, respectively. Validation: This stops the degradation reaction precisely at the 4-hour mark, ensuring accurate kinetic comparison.

  • Chromatography: Inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm). Run a gradient of 10% to 90% ACN in Water (both containing 0.1% Formic Acid) over 15 minutes. Detect at 254 nm.

  • Analysis: Ensure baseline resolution between the parent peak and the more polar degradation products (which will elute earlier in reverse-phase HPLC).

V. References

  • Nord, K., et al. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI Pharmaceuticals. Available at: [Link]

  • J. Chem. Soc., Perkin Trans. 1. 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and 1H and 13C NMR Spectral Studies. RSC Publishing. Available at: [Link]

Technical Support Center: Safe Handling of 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is available for 2,4-Dichloro-7-methoxy-3-methylquinoline. This guidance has been synthesized from data on structurally analogous quinoline, dichloroquinoline, and other chlorinated heterocyclic compounds. It is imperative that all users conduct a thorough, experiment-specific risk assessment in consultation with their institution's Environmental Health and Safety (EHS) department before commencing any work. This document serves as a foundational guide and does not replace institutional protocols or regulatory requirements.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, my primary goal is to ensure you can work with our compounds effectively and, most importantly, safely. 2,4-Dichloro-7-methoxy-3-methylquinoline is a substituted quinoline derivative. Based on extensive data from similar chemical structures, it must be handled as a hazardous substance with potential for significant health effects.[1]

The primary hazards are associated with its dichlorinated and aromatic quinoline structure. Analogous compounds are known to be toxic and irritating.[2][3][4] Furthermore, the parent quinoline structure is classified as a suspected carcinogen and mutagen.[2] Therefore, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is mandatory.

Synthesized Hazard Profile

The following table summarizes the anticipated hazard classifications based on data from structurally similar compounds.

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential EffectsSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Quinoline, 7-HydroxyquinolineHarmful or toxic if swallowed, in contact with skin, or inhaled as dust/mist.[1][2][1],[2],
Skin Corrosion/Irritation 7-Hydroxyquinoline, 4,7-DichloroquinolineCauses skin irritation. Prolonged contact may lead to more severe effects.[1][3][1],[3]
Serious Eye Damage/Irritation 8-Hydroxyquinoline, QuinolineCauses serious eye irritation or damage. Direct contact can lead to irreversible effects.[1][2][5][1],[2],[5]
Respiratory Irritation 2,4-Dichloro-6,7-dimethoxyquinazolineInhalation of dust may cause respiratory tract irritation.[4][4]
Germ Cell Mutagenicity QuinolineSuspected of causing genetic defects.[2][2]
Carcinogenicity QuinolineMay cause cancer.[2][2]
Reproductive Toxicity 8-HydroxyquinolineMay damage fertility or the unborn child.[1][1],

Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safe handling is a multi-layered approach to exposure minimization, starting with robust engineering controls and followed by meticulous use of PPE.

Mandatory Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of solid 2,4-Dichloro-7-methoxy-3-methylquinoline (weighing, transferring, preparing solutions) that could generate dust or aerosols must be performed inside a certified chemical fume hood.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Fume hoods should not be used for chemical storage as this can impede proper airflow and containment.[6]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[1][4]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist; it is a critical barrier between you and the chemical. The following PPE is mandatory for all procedures involving this compound.

PPE CategorySpecificationRationale & Use CaseSource(s)
Hand Protection Chemical-resistant nitrile gloves (tested to EN 374 or equivalent).Provides a barrier against dermal absorption. Inspect gloves for integrity before each use and change them immediately if contact with the compound is suspected.[1][2][7][1],[2],[7]
Eye/Face Protection Tightly fitting safety goggles with side shields.Protects against accidental splashes or dust particles entering the eyes.[1][2][1],[2]
A face shield worn over safety goggles.Required when there is a significant splash hazard, such as during the transfer of solutions or when working with larger quantities.[1][7][1],[7]
Skin/Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[1][7][1],[7]
Respiratory Protection NIOSH-approved respirator with appropriate particulate filters.Only to be used if engineering controls (i.e., a fume hood) are not available or fail. Use requires enrollment in a respiratory protection program with formal training and fit-testing.[1][7][1],[7]

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments, providing actionable solutions grounded in safety principles.

Q1: I need to weigh out a small amount of the solid compound. What is the safest way to do this?

A1: This is a critical step where dust generation is most likely.

  • Preparation: Don all required PPE (gloves, goggles, lab coat) before you begin.

  • Location: Perform the entire weighing process inside a certified chemical fume hood.

  • Technique: Use a micro-spatula to carefully transfer small amounts of the solid from the stock bottle to a tared weigh boat or vial. Avoid any scooping motions that could aerosolize the powder.

  • Workflow: Place your balance inside the fume hood if possible. If not, weigh your container outside, bring it into the hood, add the compound, close the container, and then remove it for re-weighing. This minimizes the time the open container is outside the hood.

  • Cleanup: After weighing, gently wipe the spatula and any surfaces inside the hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual dust. Dispose of the cloth as hazardous waste.

Q2: I accidentally spilled a small amount of the solid powder on the benchtop inside the fume hood. What should I do?

A2: Do not panic. A small spill inside a fume hood is a manageable situation.

  • Containment: Ensure the fume hood sash remains down to contain any dust.

  • Secure the Area: Alert others in the lab of the spill. Do not attempt to clean it without the proper PPE.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material like clay or diatomaceous earth to prevent it from becoming airborne.[8]

    • Carefully sweep or shovel the mixture into a clearly labeled, sealable container for hazardous waste.[3][8] Do not dry sweep, as this will create dust.

    • Perform a final decontamination of the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.

  • Waste: Label the waste container "Hazardous Waste: 2,4-Dichloro-7-methoxy-3-methylquinoline" and dispose of it according to your institution's EHS guidelines.[1]

Q3: The compound is not dissolving well in my chosen solvent. Can I heat it?

A3: Yes, gentle heating can aid dissolution, but precautions are necessary.

  • Safety First: The process must be conducted in a fume hood. Ensure your solvent is not flammable; if it is, all ignition sources must be eliminated, and a heating mantle with a stirrer (not a hot plate) should be used.

  • Controlled Heating: Use a water or oil bath for gentle and even heating. Avoid direct, high-temperature heating which could cause solvent boiling and splashing or decomposition of the compound, potentially releasing toxic fumes.[9]

  • Vessel: Use a flask equipped with a reflux condenser to prevent the escape of solvent vapors.

  • Monitoring: Add the solid to the solvent slowly while stirring.[10] Do not leave the heating process unattended.

Q4: What are the proper storage conditions for this compound?

A4: Proper storage is crucial for maintaining chemical integrity and ensuring safety.

  • Container: Keep the compound in its original, tightly closed container.[8][11]

  • Atmosphere: Store in a cool, dry, and well-ventilated place.[10][12][13]

  • Segregation: This is a chlorinated compound and must be stored separately from incompatible materials.[14] Do not store with:

    • Strong oxidizing agents (e.g., nitrates, perchlorates).[6][10]

    • Strong acids or bases.[15]

    • Flammable solvents.[6][14]

    • Alkali metals (e.g., sodium, potassium).[6]

  • Cabinet: Store in a ventilated cabinet designated for toxic or corrosive materials.[14]

Q5: How do I dispose of waste containing this compound?

A5: All materials contaminated with 2,4-Dichloro-7-methoxy-3-methylquinoline must be treated as hazardous waste.[1][3]

  • Waste Streams: This includes empty containers, contaminated PPE (gloves, wipes), and solutions containing the compound.

  • Collection: Use designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless permitted by your EHS office.

  • Disposal: Follow your institution's specific procedures for hazardous chemical waste disposal.[16][17] Never pour waste down the drain.[3][18]

Experimental Workflow Visualizations

To ensure clarity and procedural integrity, the following diagrams illustrate key workflows.

Safe Handling & Weighing Workflow

cluster_prep Preparation cluster_weigh Weighing (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep_ppe 1. Don Full PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood is Operational prep_ppe->prep_hood weigh_tare 3. Tare Weighing Vessel prep_hood->weigh_tare weigh_transfer 4. Carefully Transfer Solid (Minimize Dust) weigh_tare->weigh_transfer weigh_seal 5. Seal Container weigh_transfer->weigh_seal cleanup_tools 6. Decontaminate Spatula & Surfaces weigh_seal->cleanup_tools cleanup_waste 7. Dispose of Contaminated Wipes as Hazardous Waste cleanup_tools->cleanup_waste cleanup_wash 8. Remove PPE & Wash Hands Thoroughly cleanup_waste->cleanup_wash

Caption: Step-by-step workflow for the safe weighing of the solid compound.

Spill Response Decision Tree

start Spill Occurs location Is the spill inside a fume hood? start->location hood_yes Keep Sash Down. Proceed to Cleanup. location->hood_yes Yes hood_no Evacuate Immediate Area. Alert Supervisor/EHS. location->hood_no No size Is the spill large or unmanageable? size_no 1. Don appropriate PPE. 2. Cover with inert absorbent. 3. Collect in sealed waste container. size->size_no No (Small) size_yes Evacuate Laboratory. Call Emergency EHS number. size->size_yes Yes (Large) hood_yes->size

Caption: Decision-making guide for responding to a chemical spill.

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. (n.d.). Benchchem.
  • Quinoline - SAFETY DATA SHEET. (2025, May 13).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • 4,7-dichloroquinoline - SAFETY DATA SHEET. (2012, January 09).
  • Safe Storage of Chemicals. (n.d.). University of York, Department of Biology.
  • Personal protective equipment for handling Isoquinoline-8-sulfonamide. (n.d.). Benchchem.
  • 4-Chloro-8-methoxy-2-methylquinoline - SAFETY DATA SHEET. (2025, October 16). ThermoFisher.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 25).
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 06).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • 4,7-dichloroquinoline - SAFETY DATA SHEET. (2012, January 09).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 01).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
  • Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. (2006, March 22). Cole-Parmer.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, May 26).
  • CHEM04 Safe Chemical Storage. (n.d.). University of Glasgow.
  • Safety Data Sheet - CymitQuimica. (2024, December 19).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • Safe Storage. (n.d.). Office of Environment, Health & Safety.
  • 2-Chloro-4-amino-6,7-dimethoxyquinazoline - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).

Sources

Validation & Comparative

2,4-Dichloro-7-methoxy-3-methylquinoline vs 4-chloro-7-methoxyquinoline reactivity

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless heterocyclic building blocks for drug discovery and development. When designing quinoline-based therapeutics—such as kinase inhibitors or antimalarial agents—the choice of halogenated intermediates fundamentally dictates your synthetic strategy.

This guide provides an objective, data-driven comparison between two critical scaffolds: 4-chloro-7-methoxyquinoline and 2,4-dichloro-7-methoxy-3-methylquinoline . We will analyze their structural electronics, compare their reactivity profiles, and establish self-validating experimental protocols for their functionalization.

Structural & Electronic Profiling

The Mono-Chloro Scaffold: 4-Chloro-7-methoxyquinoline

This compound presents a straightforward, highly activated electrophilic center at the C4 position. The electron-withdrawing nature of the quinoline nitrogen—especially when protonated or coordinated to a Lewis acid—significantly lowers the LUMO energy at C4, making it an ideal substrate for Nucleophilic Aromatic Substitution (SNAr)[1]. While the 7-methoxy group acts as an electron-donating group via resonance, slightly increasing the overall electron density of the ring, the C4 position remains overwhelmingly electrophilic.

The Di-Chloro Scaffold: 2,4-Dichloro-7-methoxy-3-methylquinoline

The introduction of a second chlorine at C2 and a methyl group at C3 fundamentally alters the reactivity landscape, creating a complex, dual-site profile:

  • Regioselectivity: In 2,4-dichloroquinolines, the C2 position is generally more electrophilic towards SNAr due to the strong inductive pull of the adjacent heterocyclic nitrogen atom[2].

  • Steric Hindrance: The C3-methyl group creates significant steric bulk, hindering incoming nucleophiles at both the C2 and C4 positions. This necessitates harsher reaction conditions (e.g., higher temperatures or stronger bases) compared to unmethylated analogs.

  • Orthogonal Functionalization: The dual halogens allow for sequential, regiodivergent functionalization. For instance, palladium-catalyzed cross-couplings can be tuned using bulky ligands to favor the C4 position, leaving the C2-chlorine intact for a subsequent SNAr reaction[3].

Mechanistic Pathways & Regiodivergence

The following diagram illustrates the divergent synthetic pathways available for these two scaffolds, highlighting how steric and electronic factors guide product formation.

Reactivity cluster_1 4-Chloro-7-methoxyquinoline cluster_2 2,4-Dichloro-7-methoxy-3-methylquinoline A 4-Chloro-7-methoxyquinoline (Single Electrophilic Site) B SNAr / Cross-Coupling (C4 Position) A->B C 4-Substituted Product (High Yield, Single Isomer) B->C D 2,4-Dichloro-7-methoxy- 3-methylquinoline (Dual Sites + Steric Bulk) E Standard SNAr (C2 Position Preferred) D->E F Pd-Catalyzed Coupling (C4 Position Tunable) D->F G 2-Substituted-4-chloro Intermediate E->G H 4-Substituted-2-chloro Intermediate F->H

Regiodivergent reactivity pathways comparing mono-chloro and di-chloro quinoline scaffolds.

Quantitative Data & Reactivity Comparison

The table below summarizes the expected reactivity profiles and optimal conditions based on established literature for these quinoline classes.

Parameter4-Chloro-7-methoxyquinoline2,4-Dichloro-7-methoxy-3-methylquinoline
Active Electrophilic Sites C4C2 and C4
SNAr Regioselectivity Exclusive to C4Major: C2 (Inductive effect) Minor: C4
Steric Profile Unhindered at C4Highly hindered at C2/C4 by C3-Methyl
Typical SNAr Conditions Ethanol, Reflux, 2-4hDMF/DMSO, 100-120°C, 12-24h
Pd-Coupling Selectivity C4C4 (requires bulky NHC/phosphine ligands)
Primary Application Direct synthesis of 4-aminoquinolinesSequential orthogonal functionalization

Experimental Protocols

To ensure reproducibility, the following protocols detail the causality behind each experimental choice, forming a self-validating system for your workflow.

Protocol A: Single-Site SNAr of 4-Chloro-7-methoxyquinoline

Objective: Synthesize a 4-amino-7-methoxyquinoline derivative. Causality: The use of a polar protic solvent (ethanol) facilitates the stabilization of the transition state during the addition-elimination mechanism. Refluxing provides the necessary thermal energy to overcome the activation barrier[1].

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-chloro-7-methoxyquinoline in 10 mL of absolute ethanol.

  • Nucleophile Addition: Add 2.5 mmol of the desired primary amine (e.g., an aniline derivative).

    • Self-Validation Step: The excess amine acts as both the nucleophile and the acid scavenger to neutralize the HCl byproduct. If precipitation of amine-hydrochloride salts occurs prematurely, it indicates a successful initial attack.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4 hours. Monitor via TLC (EtOAc/Hexanes 1:1). The disappearance of the high-Rf starting material confirms conversion without relying solely on time.

  • Workup: Cool to room temperature. The product often precipitates directly from the ethanol. Filter the precipitate and wash with cold acetone to remove unreacted amine and impurities[1].

Protocol B: Regioselective SNAr of 2,4-Dichloro-7-methoxy-3-methylquinoline

Objective: Selectively functionalize the C2 position while leaving the C4 chlorine intact. Causality: The C2 position is electronically more susceptible to nucleophilic attack. However, the C3-methyl group imposes steric hindrance. Therefore, a polar aprotic solvent (DMF) is chosen to maximize nucleophile reactivity (by leaving it unsolvated), and moderate heating is applied to overcome steric barriers without triggering C4 substitution[2].

  • Preparation: Dissolve 1.0 mmol of 2,4-dichloro-7-methoxy-3-methylquinoline in 8 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Nucleophile Addition: Add exactly 1.1 mmol of the nucleophile (e.g., a thiolate or amine) and 1.5 mmol of a non-nucleophilic base (e.g., DIPEA or K₂CO₃).

    • Self-Validation Step: Strict stoichiometric control (1.1 eq) is the physical barrier preventing over-reaction at the C4 position.

  • Reaction: Heat the mixture to 90°C for 12 hours.

    • Self-Validation Step: Monitor via LC-MS. The presence of a single mass peak corresponding to the mono-substituted product—and the strict absence of the di-substituted mass—validates the regioselectivity before proceeding to workup.

  • Workup: Quench the reaction by pouring it into 30 mL of ice water. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate under vacuum. Purify via flash chromatography.

Sources

Comparing biological activity of 2,4-Dichloro-7-methoxy-3-methylquinoline analogs

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activity of 2,4-Dichloro-7-methoxy-3-methylquinoline Analogs

Introduction: The Quinoline Scaffold as a Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, celebrated for its presence in numerous natural products and synthetic therapeutic agents.[1][2] This versatile scaffold is the foundation for a wide array of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4]

This guide focuses on the biological potential of analogs derived from the specific scaffold, 2,4-dichloro-7-methoxy-3-methylquinoline . While this exact compound is not extensively documented in isolation, its constituent parts—the 2,4-dichloroquinoline core, a methoxy group at the 7-position, and a methyl group at the 3-position—are critical features in many highly active molecules. The dichloro substitutions at positions 2 and 4 provide reactive sites for facile chemical modification, making this scaffold an excellent starting point for generating diverse molecular libraries.[5] This guide will dissect the structure-activity relationships (SAR) of its analogs, offering a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data.

Core Directive: Understanding the Structure-Activity Relationship (SAR)

The biological potency of a quinoline derivative is profoundly influenced by the nature and position of its substituents.[6] Understanding these relationships is crucial for rational drug design.

  • Positions 2 and 4 (The Dichloro-Moiety) : The chlorine atoms at C2 and C4 are excellent leaving groups, making them ideal handles for nucleophilic substitution reactions. This allows for the introduction of various amine, ether, or carbon-linked side chains, which can drastically alter the molecule's interaction with biological targets.[7] For instance, replacing the chlorine at C4 with an amino side chain is a classic strategy in the synthesis of antimalarial drugs like chloroquine.[5] The presence of bulky aryl groups at these positions has been shown to enhance cytotoxic activity against cancer cells.[8]

  • Position 7 (The Methoxy-Moiety) : The 7-position is electronically significant. The presence of an electron-donating group like a methoxy (-OCH3) moiety often enhances biological activity. In antimalarial compounds, this substitution can increase lipophilicity, potentially improving interaction with targets like heme.[9] Similarly, in certain anticancer contexts, methoxy groups can facilitate crucial ligand-protein binding.[10]

  • Position 3 (The Methyl-Moiety) : Substitution at the C3 position is critical for modulating activity and selectivity. A substituent here can introduce steric hindrance that favors binding to one biological target over another. In the development of α2C-adrenoceptor antagonists, a substituent at the 3-position was found to be an absolute requirement for potency.[7]

G cluster_0 Quinoline Core SAR Quinoline Quinoline C2 Position 2 - Bulky groups can enhance anticancer activity - Site for substitution Quinoline->C2 C4 Position 4 - Critical for antimalarial activity (e.g., 4-aminoquinolines) - Key site for derivatization Quinoline->C4 C7 Position 7 - Electron-donating groups (e.g., -OCH3) enhance activity - Halogen (e.g., -Cl) critical for antimalarials Quinoline->C7 C3 Position 3 - Substituents are critical for specificity and potency Quinoline->C3

Caption: Key positions on the quinoline scaffold for functionalization.

Part 1: Comparative Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases and induce programmed cell death (apoptosis).[5] Analogs of the 2,4-disubstituted quinoline scaffold are particularly promising in this regard.

The mechanism of action often involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently overactive in many types of cancer.[11] By blocking EGFR tyrosine kinase activity, these compounds can halt uncontrolled cell proliferation.[11]

cluster_pathway Simplified EGFR Signaling Pathway cluster_inhibition Inhibition Mechanism EGF Growth Factor (EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Quinoline Quinoline Analog (e.g., Gefitinib) Quinoline->EGFR Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by quinoline analogs.

Comparative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of various quinoline analogs against several human cancer cell lines. The data highlights how structural modifications impact potency.

Compound/Analog ClassCancer Cell LineActivity Metric (IC50)Reference
2,4-Disubstituted Quinoline DerivativesMCF-7 (Breast)Varies, can be potent[5]
2,4-Disubstituted Quinoline DerivativesPA1 (Ovarian)36–54 μM (for dimeric analogs)[8]
7-Chloroquinoline Derivative (Compound 9)MCF-7 (Breast)7.54 µM
7-Chloroquinoline Derivative (Compound 3)MCF-7 (Breast)14.68 µM[12]
4-Substituted-7-chloroquinolinesA549 (Lung)Potent, some 4-5x > control[11]
2,6-Dichloro hydrazone quinolineVarious0.314–4.65 μg/cm³

Expert Insights: The data consistently shows that 2,4-disubstituted quinolines are a promising scaffold for developing anticancer agents. The high reactivity of the chlorine atoms allows for the creation of extensive libraries for screening. Notably, the presence of halogens, such as in 7-chloro or 2,6-dichloro derivatives, appears to be a favorable feature for enhancing cytotoxicity.[8][12]

Part 2: Comparative Antimicrobial Activity

The quinoline scaffold is the backbone of several successful antibacterial drugs, including the fluoroquinolones (e.g., ciprofloxacin).[3] Research into novel quinoline derivatives continues to yield compounds with potent activity against a range of pathogens, including drug-resistant strains.

Comparative Data on Antimicrobial Activity

This table compares the Minimum Inhibitory Concentration (MIC) of different quinoline analogs against various bacterial and fungal strains. A lower MIC value indicates higher potency.

Compound/Analog ClassOrganismActivity Metric (MIC)Reference
Quinoline Compound 6 (p-isopropyl phenyl)MRSA1.5 μg/mL[13]
Quinoline Compound 6 (p-isopropyl phenyl)VRE3.0 μg/mL[13]
Quinolinequinones (QQ1, QQ4, etc.)S. aureus1.22 mg/L[14]
Quinolinequinone (QQ10)Candida albicans1.22 mg/L (4x > Clotrimazole)[14]
6-amino-quinoline-2-one derivative (Cmpd 6)Bacillus cereus3.12 µg/mL[15]
6-amino-quinoline-2-one derivative (Cmpd 6)Pseudomonas aeruginosa3.12 µg/mL[15]

Expert Insights: The versatility of the quinoline core is evident in its broad-spectrum antimicrobial potential. Analogs have demonstrated efficacy against Gram-positive bacteria (like MRSA and S. aureus), Gram-negative bacteria (P. aeruginosa), and fungi (C. albicans).[13][14][15] The quinolinequinones, in particular, show exceptional potency, with some analogs matching the efficacy of standard antibiotics like Cefuroxime against S. aureus.[14]

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Quinoline derivatives have shown significant promise as anti-inflammatory agents by suppressing the production of inflammatory mediators.[16] Key targets include nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[17]

Comparative Data on Anti-inflammatory Activity

The table below presents the inhibitory activity of quinoline analogs against the production of nitric oxide (NO), a key inflammatory mediator.

Compound/Analog ClassAssay SystemActivity Metric (IC50)MechanismReference
Pyrazolo[4,3-c]quinoline (2i)LPS-induced RAW 264.7 cellsSubmicromolar (≈ 1400W control)Inhibition of iNOS & COX-2[17]
Pyrazolo[4,3-c]quinoline (2m)LPS-induced RAW 264.7 cellsSubmicromolar (≈ 1400W control)Inhibition of iNOS & COX-2[17]
2-phenylquinoline analog (46)In vivo modelsComparable to DiclofenacNot specified[3]
Amodiaquine (29)In vivo modelsHigh efficacyNot specified[3]

Expert Insights: The fusion of other heterocyclic rings, such as pyrazole, to the quinoline scaffold can produce highly potent anti-inflammatory agents.[17] The ability of compounds like 2i and 2m to inhibit NO production at submicromolar concentrations, with potency similar to a selective iNOS inhibitor, underscores their therapeutic potential.[17] Their mechanism, which involves downregulating the expression of both iNOS and COX-2 proteins, suggests they can tackle inflammation through multiple pathways.

Experimental Protocols & Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data must be robust and reproducible. Below are standardized methodologies for key biological assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analog compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method exposes a standardized inoculum of bacteria to serial dilutions of the antimicrobial compound. After incubation, the absence of visible growth (turbidity) indicates that the compound has inhibited microbial proliferation at that concentration.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the quinoline analog in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the test microorganism (e.g., S. aureus ATCC 25923) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Validation: The positive control well should be turbid, and the negative control well should be clear.

G cluster_workflow Anticancer Drug Screening Workflow start Synthesis of Quinoline Analogs invitro In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) start->invitro hit_id Hit Identification (Potent & Selective Compounds) invitro->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt invivo In Vivo Testing (Animal Models) lead_opt->invivo end Preclinical Candidate invivo->end

Caption: A typical workflow for screening novel anticancer compounds.

Conclusion and Future Outlook

The 2,4-dichloro-7-methoxy-3-methylquinoline scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. While direct data on the parent compound is limited, a comprehensive analysis of its structural relatives reveals a pattern of potent and diverse biological activity.

  • In Oncology , 2,4-disubstituted quinolines are validated as potent cytotoxic agents, with mechanisms often linked to the inhibition of key protein kinases.

  • In Microbiology , these analogs demonstrate broad-spectrum activity against clinically relevant bacteria and fungi, including drug-resistant strains.

  • In Inflammation , derivatives show a remarkable ability to suppress key inflammatory mediators, positioning them as candidates for treating chronic inflammatory diseases.

The strategic placement of chloro, methoxy, and methyl groups provides a powerful toolkit for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding chemical libraries based on this core structure and exploring their efficacy in more complex biological systems and in vivo models. The evidence strongly suggests that these compounds are not just academic curiosities but hold tangible promise for becoming the next generation of drugs.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. (n.d.).
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2024).
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). MDPI.
  • Investigating the Anti-inflammatory Effect of Quinoline Deriv
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (n.d.). PMC.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. (2006). Journal of Medicinal Chemistry.
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  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Asia Pacific Journal of Health Sciences.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure and Dynamics.
  • Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). Drug Development Research.
  • Synthesis and antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives... (n.d.).
  • Synthesis, characterization and antimicrobial screening of substituted quiazolinones derivatives. (2011). Arabian Journal of Chemistry.
  • Quinoline and Analogs: Insight into the Synthesis, Biological Activity, Structure-Activity Relationship, and Interaction with Targets. (2024). Mini-Reviews in Organic Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Future Journal of Pharmaceutical Sciences.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Journal of Chemical Technology & Biotechnology.
  • A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline Deriv
  • Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Synthesis of 4-substituted-7-chloroquinoline derivatives and preliminary evaluation of their antitumor activity. (n.d.).
  • Design, Synthesis and Biological Evaluation of Novel Quinoline-Based mTOR Inhibitors as Potential Anticancer Agents. (2025). Research Square.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI.
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. (n.d.). PMC.

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2,4-Dichloro-7-methoxy-3-methylquinoline

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a veritable fingerprint of a molecule through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,4-Dichloro-7-methoxy-3-methylquinoline, a substituted quinoline of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule in databases such as the Wiley Registry or the NIST/EPA/NIH Mass Spectral Library[1][2][3], this guide synthesizes established fragmentation principles for quinolines, halogenated aromatics, and methoxy- and methyl-substituted systems to provide a robust predictive analysis.

The Structural Context: Why Fragmentation Analysis Matters

2,4-Dichloro-7-methoxy-3-methylquinoline is a multifaceted structure. The quinoline core is a privileged scaffold in drug discovery, while the chloro, methoxy, and methyl substituents each impart unique physicochemical properties and, consequently, distinct fragmentation behaviors. A thorough understanding of its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes.

Predicted Fragmentation Pathway of 2,4-Dichloro-7-methoxy-3-methylquinoline

The fragmentation of this molecule under electron ionization is anticipated to be a logical cascade of events, driven by the relative stability of the resulting ions and neutral losses. The molecular ion (M⁺˙) will be the starting point for a series of characteristic cleavages.

The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. A compound with two chlorine atoms will exhibit an M⁺˙ peak, an (M+2)⁺˙ peak, and an (M+4)⁺˙ peak with relative intensities of approximately 100:65:10, a key diagnostic feature[4][5].

The primary fragmentation events are predicted to be:

  • Loss of a Methyl Radical (•CH₃): The methyl group at the 3-position is a likely candidate for initial fragmentation, leading to the formation of a stable, resonance-delocalized cation.

  • Loss of a Chlorine Radical (•Cl): Cleavage of a carbon-chlorine bond is a common fragmentation pathway for halogenated compounds[4]. The loss of a chlorine radical will result in a significant fragment ion.

  • Loss of a Methoxy Radical (•OCH₃) and subsequent loss of CO: Aryl ethers can undergo cleavage of the C-O bond, and the resulting ion can then lose carbon monoxide (CO)[6].

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring system itself is the expulsion of HCN, leading to a stable indenyl-like cation[1][7].

  • Retro-Diels-Alder (RDA) Reaction: The quinoline ring system can potentially undergo an RDA reaction, leading to the cleavage of the heterocyclic ring.

The interplay of these fragmentation pathways will generate a unique mass spectrum. Below is a table summarizing the predicted key fragment ions.

m/z (predicted) Proposed Fragment Structure Plausible Fragmentation Pathway
241/243/245[C₁₁H₉Cl₂NO]⁺˙ (Molecular Ion)-
226/228/230[C₁₀H₆Cl₂NO]⁺M⁺˙ - •CH₃
206/208[C₁₁H₉ClNO]⁺M⁺˙ - •Cl
211/213[C₁₁H₉Cl₂N]⁺M⁺˙ - •OCH₃
183/185[C₁₁H₉Cl₂N]⁺ - COLoss of CO from the [M - •OCH₃]⁺ ion
179/181[C₁₀H₆ClNO]⁺M⁺˙ - •Cl - HCN

Visualizing the Fragmentation Cascade

The predicted fragmentation pathway can be visualized using a Graphviz diagram, which provides a clear, logical flow of the fragmentation process.

Fragmentation_Pathway M [C₁₁H₉Cl₂NO]⁺˙ m/z = 241/243/245 (Molecular Ion) F1 [C₁₀H₆Cl₂NO]⁺ m/z = 226/228/230 M->F1 - •CH₃ F2 [C₁₁H₉ClNO]⁺ m/z = 206/208 M->F2 - •Cl F3 [C₁₁H₉Cl₂N]⁺ m/z = 211/213 M->F3 - •OCH₃ F5 [C₁₀H₆ClNO]⁺ m/z = 179/181 F2->F5 - HCN F4 [C₁₁H₉Cl₂N]⁺ - CO m/z = 183/185 F3->F4 - CO

Caption: Predicted EI fragmentation pathway of 2,4-Dichloro-7-methoxy-3-methylquinoline.

Comparative Analysis: Fragmentation of Structurally Related Compounds

To lend further credence to our predicted fragmentation, we can compare it to the known fragmentation of similar structures.

  • 4,7-Dichloroquinoline: The NIST WebBook entry for 4,7-dichloroquinoline shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and HCN[8]. This supports our prediction of similar fragmentation steps for our target molecule.

  • Methoxy-substituted Quinolines: Studies on monomethoxyquinolines have demonstrated that fragmentation often involves the loss of a methyl radical from the methoxy group, followed by the loss of CO[9][10]. This is consistent with our proposed pathway.

  • Halogenated Organic Compounds: The characteristic isotopic patterns of chlorine and bromine are well-documented and serve as a primary diagnostic tool[4]. The predicted 100:65:10 ratio for the M⁺˙, (M+2)⁺˙, and (M+4)⁺˙ peaks is a hallmark of a dichlorinated compound.

This comparative approach provides a self-validating system for our predictions, grounding them in established experimental observations of analogous structures.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, a standardized protocol using Gas Chromatography-Mass Spectrometry (GC-MS) is recommended. GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds[11].

Step-by-Step GC-MS Methodology
  • Sample Preparation:

    • Dissolve approximately 1 mg of 2,4-Dichloro-7-methoxy-3-methylquinoline in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

    • Injection Volume: 1 µL in splitless mode.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 300 °C at a rate of 15 °C/min.

      • Hold at 300 °C for 5 minutes.

    • MSD Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peak corresponding to 2,4-Dichloro-7-methoxy-3-methylquinoline in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Analyze the fragmentation pattern, paying close attention to the molecular ion cluster and the key fragment ions as predicted.

    • Compare the experimental spectrum with spectral libraries (e.g., NIST, Wiley) for potential matches, though a direct match for this specific compound may not be available[1][2][3].

Alternative Technique: LC-ESI-MS/MS

For less volatile derivatives or for analyses from complex biological matrices, Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) would be the method of choice. ESI is a softer ionization technique that typically produces a protonated molecule [M+H]⁺, which is then subjected to collision-induced dissociation (CID) to elicit fragmentation. This technique is particularly useful for targeted quantification and structural confirmation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Dissolve Sample (1 mg/mL) B Serial Dilution (10-100 µg/mL) A->B C Inject Sample (1 µL) B->C D GC Separation (DB-5ms column) C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-500) E->F G Extract Mass Spectrum F->G H Analyze Fragmentation Pattern G->H I Compare with Predictions and Libraries H->I

Caption: General workflow for GC-MS analysis of 2,4-Dichloro-7-methoxy-3-methylquinoline.

Conclusion

References

  • Chemical Papers. (s.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
  • Journal of the Chinese Chemical Society. (2023, 17. Januar).
  • PubMed. (2000, 22. Dezember). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica.
  • Physical Chemistry Chemical Physics (RSC Publishing). (s.d.). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
  • Semantic Scholar. (s.d.).
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  • PMC. (s.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
  • PubMed. (2015, 4. Juni).
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  • NIST. (s.d.). 2,4-Dichloro-6,7-dimethoxyquinazoline. [Link]

  • PMC. (s.d.).
  • Chemistry LibreTexts. (2025, 23. Juli). 8.7.6: Mass Spectrometry - Fragmentation Patterns. [Link]

  • MassBank. (2008, 21. Oktober). MSBNK-Fac_Eng_Univ_Tokyo-JP002342. [Link]

  • MDPI. (2022, 13. Juni). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

  • Agilent Technologies. (2025, 13. Juli). GC/MSD システムによる ジェネリック医薬液剤中の 抽出物/浸出物の分析. [Link]

  • ResearchGate. (2025, 9. Dezember). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti | Request PDF. [Link]

  • LookChem. (s.d.). 2,4-Dichloro-7-methoxy-8-methylquinoline. [Link]

  • Agilent. (s.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. [Link]

  • UCL-Bruxelles, Belgique - Pharmacie. (s.d.). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. [Link]

  • 日本環境衛生センター. (s.d.). キャピラリーカラムを用いたGC/MSによる. [Link]

  • eGyanKosh. (s.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • NIST. (s.d.). Quinoline, 4,7-dichloro-. [Link]

  • 新潟県. (s.d.). GC/MSによる空気中の悪臭化合物 (アルデヒド類 - 及び有機溶剤類)の測定. [Link]

  • eGyanKosh. (s.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Longdom Publishing. (2024, 12. Januar). Gas Chromatography Mass Spectrometry (GC-MS): Quantifying the Complexity. [Link]

  • University of Arizona. (s.d.). Interpretation of mass spectra. [Link]

  • RSC Publishing. (2015, 16. Dezember). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

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Safety Operating Guide

2,4-Dichloro-7-methoxy-3-methylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of 2,4-Dichloro-7-methoxy-3-methylquinoline (CAS: 2768873-18-1) requires strict adherence to specialized environmental and laboratory protocols. As a halogenated N-heterocycle frequently utilized as a molecular building block in drug discovery, this compound presents unique logistical challenges. Improper disposal not only poses severe toxicity risks to laboratory personnel and aquatic ecosystems but can also lead to the generation of lethal byproducts, such as phosgene or polychlorinated dibenzo-p-dioxins (PCDDs), during thermal destruction.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational framework for the segregation, containerization, and ultimate disposal of this compound.

Hazard Profiling & Mechanistic Causality

To manage chemical waste effectively, scientists must understand the mechanistic reasons behind disposal rules. 2,4-Dichloro-7-methoxy-3-methylquinoline is characterized by two highly electronegative chlorine atoms attached to a quinoline core.

  • Environmental Persistence: The carbon-halogen bonds increase the molecule's lipophilicity, making it highly resistant to natural biodegradation. If poured down the drain, it accumulates in aquatic ecosystems.

  • Thermal Destruction Hazards: When subjected to standard combustion, halogenated organics do not burn cleanly. Incomplete combustion of chlorinated compounds generates toxic hydrogen chloride (HCl) gas and dioxins. Therefore, this compound must be diverted exclusively to a Halogenated Organic Waste stream[1]. This stream is legally required to be processed in a twin-chamber chemical incinerator operating at temperatures exceeding 1100°C, equipped with an alkaline afterburner and scrubber system to neutralize acidic emissions[2].

  • The "Rule of Mixture": Mixing even a few milligrams of this chlorinated quinoline into a large drum of non-halogenated solvent (like ethanol or acetone) instantly reclassifies the entire drum as halogenated waste. Because halogenated disposal is significantly more expensive and energy-intensive, strict segregation at the bench is both an environmental and economic imperative[3].

Table 1: Chemical & Hazard Profile Summary
PropertySpecificationOperational Implication
Chemical Class Halogenated N-HeterocycleMandatory segregation; requires high-temp incineration with caustic scrubbing.
Physical State Solid (Powder)Dust inhalation hazard; requires wet-cleanup or HEPA vacuum for spills.
Incompatibilities Strong oxidizers, alkali metalsRisk of violent reaction; do not store waste near sodium/potassium or peroxides.
Vapor Dynamics Volatile in chlorinated solventsLiquid waste must be tightly capped to prevent rapid evaporation and inhalation.

Step-by-Step Disposal Methodologies

The following protocols establish a closed-loop system for managing 2,4-Dichloro-7-methoxy-3-methylquinoline waste, ensuring that every step validates the safety of the next.

Protocol A: Routine Laboratory Disposal (Liquid & Solid Workflows)
  • Waste Segregation: Determine the state of the waste. Whether the compound is unreacted solid powder or dissolved in a reaction matrix (e.g., Dichloromethane, Chloroform), designate the entire mixture strictly as "Halogenated Organic Waste"[1].

  • Container Selection: Select a High-Density Polyethylene (HDPE) or heavy-duty glass container. Verify that the container has never housed incompatible materials (e.g., alkali metals), as mixing chlorinated waste with residual lithium or sodium can trigger explosive reactions[4].

  • Volume Control (The 75% Rule): Transfer the waste into the container. Never fill liquid waste containers beyond 75% capacity. This critical 25% headspace is mathematically necessary to accommodate the thermal expansion of liquids and the accumulation of volatile headspace vapors without risking container rupture[1].

  • Hermetic Sealing: Securely close the container with a threaded, screw-top cap. Do not use snap caps, parafilm, or loose-fitting lids. Chlorinated solvents evaporate rapidly; an unsealed container transforms a localized liquid hazard into an ambient inhalation hazard[5].

  • Compliance Labeling: Affix a standardized "Hazardous Waste" label. Explicitly write "2,4-Dichloro-7-methoxy-3-methylquinoline" and list all associated solvents.

Protocol B: Spill Containment & Decontamination
  • Isolation & Assessment: Evacuate non-essential personnel. If flammable solvents are present in the spill matrix, immediately extinguish all ignition sources[1].

  • PPE Donning: Equip nitrile gloves (inspect for micro-tears), safety goggles conforming to EN166 or NIOSH standards, and a lab coat[6].

  • Dry Powder Spills: Do not sweep dry powder with a standard brush, which generates aerosolized, respirable dust. Instead, use a HEPA-filtered vacuum or gently cover the powder with damp, inert absorbent pads before collection[6].

  • Wet Spills (Dissolved Compound): Deploy an inert chemical spill kit (e.g., vermiculite or sand). Never use combustible absorbents like sawdust with halogenated organics.

  • Collection & Rinsing: Shovel the absorbed material into a puncture-proof, sealable hazardous waste bin. Wash the contaminated surface with water and collect the rinsate; this rinsate must also be disposed of as halogenated waste[6].

Waste Segregation & Cost-Impact Matrix

To optimize laboratory logistics, researchers must understand how their benchtop decisions impact downstream disposal mechanics.

Table 2: Waste Segregation Matrix
Waste Stream ScenarioRegulatory ClassificationRequired Disposal RouteLogistical & Cost Impact
Pure 2,4-Dichloro-quinolineHalogenated SolidIncineration (>1100°C) + ScrubberHigh cost; prevents atmospheric dioxin release.
Dissolved in ChloroformHalogenated LiquidIncineration (>1100°C) + ScrubberHigh cost; requires strict <75% fill line compliance.
Dissolved in pure EthanolHalogenated LiquidIncineration (>1100°C) + ScrubberCritical Error: Contaminates non-halogenated stream, drastically increasing disposal costs.

Disposal Workflow Visualization

The following decision tree illustrates the logical progression of 2,4-Dichloro-7-methoxy-3-methylquinoline from the laboratory bench to final environmental destruction.

G Start 2,4-Dichloro-7-methoxy- 3-methylquinoline Waste State Determine Waste State Start->State Solid Solid Powder/Debris State->Solid Unused/Spill Liquid Dissolved in Solvent State->Liquid Reaction Matrix Halogenated Halogenated Organic Waste Stream Solid->Halogenated Liquid->Halogenated Do not mix with non-halogenated Container Seal in HDPE/Glass (<75% Capacity) Halogenated->Container Incinerator High-Temp Incineration (>1100°C) + Scrubber Container->Incinerator Licensed Disposal

Disposal decision tree for 2,4-Dichloro-7-methoxy-3-methylquinoline waste streams.

References

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Loughborough University. Standard Operating Procedure SOP039: Handling, storage and disposal of laboratory hazardous waste. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • University of Tennessee Institute of Agriculture (UTIA). Laboratory Hazardous Waste Management Guide. Retrieved from [Link]

  • Government College for Women Gandhinagar. Verification and segregation LABORATORY CHEMICAL WASTE. Retrieved from[Link]

Sources

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